(S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane
Description
Properties
Molecular Formula |
C19H23NO5 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
6-O-benzyl 5-O-tert-butyl 4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate |
InChI |
InChI=1S/C19H23NO5/c1-18(2,3)25-17(23)20-14(11-19(9-10-19)16(20)22)15(21)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
InChI Key |
FFXSATUFRAGOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2(C1=O)CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide on (S)-6-Cbz-5-Boc-4-oxo-5-azaspiroheptane: Chemical Properties, Reactivity, and Role in Antiviral Drug Development
In-Depth Technical Guide on (S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[1]heptane: Chemical Properties, Reactivity, and Role in Antiviral Drug Development
Executive Summary & Structural Architecture
(S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[1]heptane (CAS: 1628205-95-7) is a highly specialized, conformationally restricted spirocyclic amino acid derivative. While the industry shorthand refers to it as a "6-Cbz" compound, chemical rigor dictates its formal IUPAC identity as 6-benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[1]heptane-5,6-dicarboxylate . The "6-Cbz" moniker is a cataloging anomaly denoting a 6-carboxylic acid benzyl ester, rather than a carboxybenzyl-protected amine [4].
Structurally, this molecule is a 4-spirocyclopropyl-pyroglutamic acid derivative. The fusion of a cyclopropane ring at the 4-position of a lactam (pyroglutamic) core locks the pyrrolidine pucker. This rigid stereochemical trajectory is highly prized in peptidomimetic drug design, serving as a critical advanced intermediate in the synthesis of blockbuster Hepatitis C Virus (HCV) NS5A inhibitors, most notably Ledipasvir [2].
Quantitative Physicochemical Data
To facilitate analytical comparison and inventory logging, the core physicochemical properties of the compound are summarized below:
| Property | Specification / Value |
| CAS Registry Number | 1628205-95-7 |
| IUPAC Name | 6-benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[1]heptane-5,6-dicarboxylate |
| Molecular Formula | C₁₉H₂₃NO₅ |
| Molecular Weight | 345.39 g/mol |
| Core Scaffold | 4-spirocyclopropyl-pyroglutamic acid |
| Protecting Groups | N-Boc (tert-butoxycarbonyl), C-terminal Benzyl ester |
| Commercial Purity Standard | ≥ 97% (LC-MS / NMR) |
Mechanistic Synthesis & Experimental Protocols
The utility of the 4-oxo derivative lies in its elegant derivation from cheap, naturally occurring L-pyroglutamic acid . The lactam carbonyl at the 4-position (relative to the spiro system) is not merely a structural feature; it is the electronic activator required to build the spiro-cyclopropane ring [1].
Protocol 1: Enolate-Driven Cyclopropanation
Objective: Construct the spiro[1]heptane core from protected L-pyroglutamic acid.
-
Step 1: Dissolve 1-tert-butyl 2-benzyl (S)-5-oxopyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to -78 °C.
-
Step 2: Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 2.2 eq).
-
Causality: LiHMDS is a strong, non-nucleophilic base that selectively deprotonates the mildly acidic alpha-protons adjacent to the lactam carbonyl. Its steric bulk prevents unwanted nucleophilic attack on the ester or carbamate linkages, cleanly generating the enolate.
-
-
Step 3: Introduce 1,2-dibromoethane (1.5 eq) to the mixture, maintain at -78 °C for 1 hour, then gradually warm to room temperature.
-
Causality: The initial step is an intermolecular
alkylation. Once mono-alkylated, the proximity of the second bromide drives a rapid intramolecular cyclization (a second event). The existing chiral center at C6, combined with the steric shielding of the Boc and Benzyl groups, directs the facial selectivity of the spiro-ring formation.
-
-
Step 4: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography to isolate the 4-oxo spiro intermediate.
Protocol 2: Chemoselective Lactam Reduction
Objective: Convert the 4-oxo intermediate into the fully reduced 5-azaspiro[1]heptane scaffold required for active pharmaceutical ingredients (APIs).
-
Step 1: Dissolve the isolated 4-oxo intermediate (1.0 eq) in anhydrous THF at 0 °C.
-
Step 2: Slowly add Borane-Dimethyl Sulfide complex (BH₃·DMS, 3.0 eq).
-
Causality: The molecule contains three carbonyls (carbamate, ester, lactam). Borane is highly chemoselective; its Lewis acidic boron atom coordinates preferentially to the most electron-rich oxygen—the lactam carbonyl. This activates the carbon for hydride attack while leaving the Boc and Benzyl groups intact.
-
-
Step 3: Reflux the mixture for 4-6 hours.
-
Causality: The initial hydride transfer forms a hemiaminal. Thermal energy is required to collapse this intermediate into an iminium ion, which is then rapidly trapped by a second hydride transfer to yield the saturated pyrrolidine ring.
-
-
Step 4: Cool to 0 °C and carefully quench with methanol to destroy excess borane. Concentrate in vacuo and subject to standard aqueous workup.
Synthetic workflow from L-pyroglutamic acid to the Ledipasvir precursor.
Pharmacological Significance in Drug Development
The ultimate destination for the 5-azaspiro[1]heptane scaffold is in the synthesis of Direct-Acting Antivirals (DAAs), specifically targeting the Hepatitis C Virus [3].
When incorporated into a peptidomimetic chain, standard proline residues undergo cis-trans isomerization, leading to entropic penalties during target binding. The introduction of the spiro-cyclopropyl ring in this scaffold acts as a conformational lock . It restricts the
Pharmacological impact of the spirocyclic scaffold on HCV NS5A inhibition.
Analytical Characterization & Handling
-
NMR Spectroscopy: The presence of the spiro-cyclopropane ring is easily verified via ¹H-NMR. The cyclopropyl methylene protons (
) appear highly upfield, typically as complex multiplets between 0.6 ppm and 1.2 ppm, distinct from standard pyrrolidine signals. -
Stability & Storage: The compound is stable under standard ambient conditions but must be protected from strong acids (which will cleave the Boc group via isobutylene elimination) and strong bases or transition metal catalysts (which risk premature hydrolysis or hydrogenolysis of the benzyl ester). Store sealed at 2-8 °C in a desiccated environment.
References
-
Processes for the preparation of 5-azaspiro[1]heptane-6-carboxylic acid and its derivatives United States Patent US8927739B2 URL:
-
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid Molecules (MDPI), 25(23), 5634 URL:[Link]
-
Ledipasvir Compound Summary National Center for Biotechnology Information (PubChem) URL:[Link]
Technical Guide: Structure Elucidation of (S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane
[1][2][3]
Executive Summary & Compound Identity
Target Molecule: (S)-6-Benzyl 5-tert-butyl 4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate.[1][2][3]
Note: The user notation "6-Cbz" is interpreted here as the benzyl ester (
Significance:
This scaffold represents a "constrained" amino acid. It combines the rigid spiro[2.4]heptane core (found in Ledipasvir) with a
Molecular Formula:
Structural Numbering & Theoretical Shift Prediction[1][2][3]
To interpret spectral data accurately, we must establish the IUPAC numbering for the spiro[2.4] system.
-
Positions 1 & 2: Cyclopropane methylene carbons.
-
Position 3: Spiro quaternary carbon.
-
Position 4: Carbonyl carbon (Lactam C=O).[2]
-
Position 5: Nitrogen atom (
-Boc).[2][6] -
Position 6: Chiral center (
-carbon).[1][2] -
Position 7: Methylene adjacent to spiro center and chiral center.
Predicted 1H NMR Signature (400 MHz, )
| Position | Type | Multiplicity | Predicted Shift ( | Diagnostic Feature |
| H1/H2 | Cyclopropyl | Multiplets (4H) | 0.6 – 1.5 ppm | Highly shielded; diastereotopic due to chiral center at C6.[1][2][3] |
| H6 | dd or m (1H) | 4.5 – 4.9 ppm | Deshielded by adjacent N-Boc and Ester carbonyls.[1][2][3] | |
| H7 | Ring | Multiplet (2H) | 2.0 – 2.6 ppm | Geminal coupling; complex splitting due to rigidity.[1][2] |
| Boc | Singlet (9H) | 1.4 – 1.5 ppm | Strong singlet.[1][2] | |
| Bn | Singlet/ABq (2H) | 5.1 – 5.2 ppm | Benzylic protons (may appear as AB quartet if rotation restricted).[1][2] | |
| Ar-H | Aromatic | Multiplet (5H) | 7.3 – 7.4 ppm | Benzyl ester aromatic ring.[1][2] |
Elucidation Protocol: Step-by-Step
Step 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and absence of unexpected side reactions (e.g., ring opening).[1][2]
Step 2: Infrared Spectroscopy (FT-IR)
Objective: Differentiate the three distinct carbonyl environments.
-
Protocol: ATR (Attenuated Total Reflectance) on neat solid/oil.[2]
-
Diagnostic Bands:
Step 3: 1D NMR Analysis ( & )
Objective: Prove the spiro connectivity and the oxidation state at C4.
Critical Proof of "4-oxo" vs. Methylene:
In the standard Ledipasvir intermediate (non-oxo), position 4 is a
-
In the 4-oxo target: There are no protons at position 4.[1] The disappearance of the C4 methylene protons and the appearance of a quaternary carbonyl signal in
NMR ( ) is the definitive proof of the lactam structure.[1][2]
Diastereotopicity of the Cyclopropane: Due to the chiral center at C6 ((S)-configuration), the spiro-cyclopropane faces an asymmetric environment.[1][2][3]
-
Observation: The 4 protons of the cyclopropane ring (H1a, H1b, H2a, H2b) will likely resolve into four distinct multiplets (or two complex sets) rather than a single peak.[1][2] This confirms the integrity of the rigid spiro-chiral system.[1][3]
Step 4: 2D NMR Connectivity (HMBC & NOESY)
Objective: Unambiguously map the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Key Correlation 1: Protons at H7 should show a strong 3-bond correlation (
) to the C4 Carbonyl .[1][2] This links the two sides of the 5-membered ring across the spiro junction.[1][3] -
Key Correlation 2: Cyclopropyl protons (H1/H2 ) should correlate to the Spiro Carbon (C3) and the Lactam Carbonyl (C4) .[2]
-
Key Correlation 3: H6 should correlate to the Ester Carbonyl , N-Boc Carbonyl , and C7 .[1][3]
-
-
NOESY (Nuclear Overhauser Effect):
Visualizing the Connectivity (Graphviz)[1][2]
The following diagram illustrates the critical HMBC correlations required to validate the "4-oxo" spiro structure.
Caption: HMBC Correlation Map. The correlation between C7 protons and C4 Carbonyl (Red Arrow) is the definitive proof of the 4-oxo functionality.[1][2][3]
Synthesis Context & Reference Grounding
This molecule is structurally related to the key intermediate used in the synthesis of Ledipasvir (Harvoni® component).[1][6] The standard intermediate is the non-oxidized spiro-proline (CAS 1129634-44-1).[1][2][3] The "4-oxo" variant described here implies an oxidation of the proline ring or a de novo synthesis using a pyroglutamate precursor.[1][3]
Experimental Validation (Self-Check)
When synthesizing or isolating this compound, ensure the following:
-
Check for Decarboxylation:
-keto esters/amides (like the C4-oxo, C3-spiro system) can be sensitive.[1][2][3] Ensure the C4 carbonyl is stable and not prone to ring-opening.[1][3] -
Rotamers: N-Boc and Proline-like systems often exhibit rotamers in NMR (approx 3:1 ratio in
).[1][2]
References
-
Synthesis of Ledipasvir Intermediate: Bao, X., et al. "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid."[1][2][3][7] Molecules, vol. 25, no.[1][7] 23, 2020. [1][2]
-
General Spiro[2.4]heptane Data: PubChem Compound Summary for CID 39871141, (6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid.[1][2][3][8] [1][2][8]
-
Process Chemistry of HCV Inhibitors: "Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives." US Patent 8,927,739 B2.[1]
Sources
- 1. Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ledipasvir - Wikipedia [en.wikipedia.org]
- 3. Ledipasvir Intermediate | 1256393-27-7 [sigmaaldrich.com]
- 4. 5-Azaspiro(2.4)heptane | C6H11N | CID 21923103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spiro(2.4)heptane | C7H12 | CID 12657448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid | C12H19NO4 | CID 39871141 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of N-Cbz-N-Boc-4-oxo-2,6-diazaspiro[3.3]heptane
The following technical guide details the spectroscopic characterization of N-Cbz-N-Boc-4-oxo-2,6-diazaspiro[3.3]heptane , a critical intermediate in the synthesis of conformationally restricted peptidomimetics and fragment-based drug discovery (FBDD) scaffolds.
Introduction & Structural Logic
The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a high-value pharmacophore due to its ability to orient exit vectors in defined 3D space, offering a rigid, sp³-rich alternative to planar piperazine or piperidine rings. The "4-oxo" derivative represents a desymmetrized core where orthogonal protection (Cbz and Boc) allows for sequential functionalization of the two nitrogen atoms.
Structural Definition
-
IUPAC Name: 2-Benzyl 6-(tert-butyl) 1-oxo-2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate (Note: Numbering may vary; "4-oxo" typically refers to the position adjacent to the spiro center in the second ring, rendering the molecule chiral if the N-protecting groups differ).
-
Formula: C₂₁H₂₆N₂O₅
-
Molecular Weight: 386.45 g/mol
-
Key Features:
-
Strained Cyclobutanone: The ketone is embedded in a 4-membered ring, significantly increasing the carbonyl stretching frequency in IR.
-
Orthogonal Protection: Benzyl carbamate (Cbz) and tert-butyl carbamate (Boc) provide distinct NMR signatures.
-
Synthesis & Workflow Visualization
The synthesis typically involves the construction of the spiro[3.3] skeleton from pentaerythritol derivatives or via double cyclization of bis(aminomethyl) ketone precursors.
Figure 1: General synthetic logic for accessing orthogonally protected spiro-ketones.[1]
Spectroscopic Data Profile
Infrared Spectroscopy (FT-IR)
The most diagnostic feature of this molecule is the cyclobutanone carbonyl stretch . Unlike typical acyclic ketones (1715 cm⁻¹), the ring strain elevates the frequency.
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment / Notes |
| Cyclobutanone C=O | 1775 – 1785 | Strong | Diagnostic shift due to ring strain (bond angle compression). |
| Carbamate C=O | 1695 – 1720 | Strong | Overlapping signals for N-Boc and N-Cbz carbonyls. |
| C-H (Aromatic) | 3030 – 3060 | Weak | Benzyl ring protons. |
| C-H (Aliphatic) | 2975, 2930 | Medium | tert-Butyl and methylene stretches. |
| C-O (Ester-like) | 1150 – 1250 | Strong | C-O-C stretches of the carbamates. |
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz The spectrum displays rotamers due to the restricted rotation of the carbamate bonds, often resulting in broadened or split signals for the ring protons.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.30 – 7.40 | Multiplet | 5H | Aromatic protons (Cbz phenyl group). |
| 5.12 | Singlet | 2H | Benzylic CH₂ (Ph-CH₂ -O). |
| 4.55 / 4.42 | Doublets (J ≈ 9 Hz) | 2H | Ring protons α to Ketone (N-CH₂-C=O). Deshielded. |
| 4.10 – 4.30 | Multiplet | 2H | Ring protons α to Spiro (Non-oxo ring). |
| 3.90 – 4.05 | Multiplet | 2H | Ring protons α to Spiro (Non-oxo ring). |
| 1.44 | Singlet | 9H | tert-Butyl group (Boc).[2] |
Interpretation Guide:
-
The "Spiro Shift": Protons on the cyclobutanone ring are chemically distinct from the non-oxo ring. The protons adjacent to the ketone (approx 4.4–4.6 ppm) appear downfield relative to the ether/amine adjacent protons.
-
Rotamers: Expect line broadening at room temperature. Heating to 50°C in DMSO-d₆ may coalesce peaks for cleaner integration.
Carbon-13 NMR (¹³C NMR)
Solvent: CDCl₃, 100 MHz
| Chemical Shift (δ ppm) | Assignment |
| 204.5 | Ketone C=O (Characteristic of cyclobutanone). |
| 156.2 | Carbamate C=O (Cbz).[1][2][3][4][5][6] |
| 155.8 | Carbamate C=O (Boc).[1][2][4][5][6][7] |
| 136.0 | Aromatic C (ipso). |
| 128.5, 128.2, 128.0 | Aromatic CH. |
| 80.5 | Quaternary C (tert-butyl). |
| 67.5 | Benzylic CH₂. |
| 62.0 – 65.0 | Ring CH₂ (α to N). |
| 32.5 | Spiro Quaternary Carbon (The central junction). |
| 28.3 | Methyl C (Boc). |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray (+ESI)
-
Molecular Ion: [M+H]⁺ = 387.2
-
Adducts: [M+Na]⁺ = 409.2 (Common and often dominant).
-
Fragmentation Pattern:
-
m/z 287.2: Loss of Boc group [M+H - Boc + H]⁺ (Loss of 100 Da).
-
m/z 331.2: Loss of tert-butyl cation [M+H - tBu + H]⁺ (Loss of 56 Da).
-
m/z 91.0: Tropylium ion (Benzyl fragment from Cbz).
-
Experimental Protocol: Data Acquisition
To ensure reproducibility and "self-validating" results, follow this protocol for sample preparation.
Step 1: Sample Purity Check (TLC)
-
Stationary Phase: Silica Gel 60 F₂₅₄.
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm) for Cbz; Ninhydrin (inactive); KMnO₄ stain (active for ketone/carbamate).
-
Rf Value: Expect ~0.4–0.5 (Ketone increases polarity relative to the parent spiro-diamine).
Step 2: NMR Preparation
-
Mass: Weigh 5–10 mg of the solid intermediate.
-
Solvent: Dissolve in 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS.
-
Note: If solubility is poor or rotamers are severe, switch to DMSO-d₆ and run at elevated temperature (330 K).
-
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., Ru residues from oxidation) which can broaden paramagnetic peaks.
Step 3: IR Preparation
-
Method: ATR (Attenuated Total Reflectance) on neat solid.
-
Validation: Verify the background scan is clean. The presence of a peak at ~1780 cm⁻¹ confirms the integrity of the strained ketone. If this peak shifts to 1715 cm⁻¹, the ring may have opened (hydrolysis) or the sample is contaminated with acyclic precursors.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives. Journal of Organic Chemistry.
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
-
Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[6] Angewandte Chemie International Edition.
-
Ding, K., et al. (2013). Design and Synthesis of Spiro[3.3]heptane-Based Pharmacophores. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 2. WO2014141132A1 - NEW HETEROCYCLIC COMPOUNDS AND THEIR USE AS ANTIBACTERIAL AGENTS AND β-LACTAMASE INHIBITORS - Google Patents [patents.google.com]
- 3. US6756393B2 - Azacyclic compounds - Google Patents [patents.google.com]
- 4. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]
Synthesis of Doubly Protected 4-Oxo-Proline Analogs: An In-Depth Technical Guide
Executive Summary & Strategic Importance
The synthesis of doubly protected 4-oxo-proline (also known as 4-keto-proline) is a pivotal workflow in modern peptidomimetic drug design. Unlike canonical amino acids, the pyrrolidine ring of proline exerts profound conformational constraints on peptide backbones.[1][2] The introduction of a ketone at the C4 position creates a versatile scaffold that serves two critical functions:
-
Conformational Biasing: The
hybridization at C4 flattens the ring, altering the endo/exo pucker equilibrium and affecting the cis/trans isomerization of the preceding peptide bond. -
Divergent Intermediate: It acts as the "master key" for accessing 4-substituted prolines (fluorinated, aminated, or alkylated analogs) via stereoselective reductions, reductive aminations, or Wittig olefinations.
This guide details the robust synthesis of
Retrosynthetic Analysis & Design Logic
The synthesis is best approached via the oxidation of commercially available trans-4-hydroxy-L-proline. Total synthesis from acyclic precursors (e.g., Dieckmann condensation) is generally inefficient for this specific scaffold due to stereochemical complexities at the
Logical Pathway
-
Starting Material: trans-4-Hydroxy-L-proline (Hyp).[3][4] It is inexpensive, chiral, and abundant.
-
Protection Strategy:
-
Carboxyl: Methyl esterification (MeOH/SOCl
). Robust and easily hydrolyzed later. -
Amine: Boc protection (Boc
O). Stable to oxidation and basic workups, labile to acid.
-
-
Transformation: Oxidation of the C4-hydroxyl to the ketone.
Visualization: Retrosynthetic Strategy
Caption: Retrosynthetic disconnection relying on the chiral pool strategy to preserve S-stereochemistry at the
Critical Analysis of Oxidation Methods
Choosing the right oxidation method is the single most critical decision in this synthesis. The C4-ketone increases the acidity of the C
| Method | Reagents | Pros | Cons | Verdict |
| Jones Oxidation | CrO | Fast, historically validated. | Toxic Cr(VI) waste; highly acidic (deprotection risk). | Avoid for scale-up. |
| Swern Oxidation | (COCl) | Reliable, mild conditions. | Cryogenic temps (-78°C) required; odorous byproducts (DMS). | Good for small scale (<1g). |
| TEMPO/Bleach | TEMPO, NaOCl, KBr | Green , scalable, aqueous, inexpensive. | Requires pH control to prevent racemization. | Recommended (Gold Standard). |
| IBX / DMP | Hypervalent Iodine | Very mild, neutral pH. | Reagents are expensive and potentially explosive. | Reserve for sensitive substrates.[5] |
Master Protocol: Synthesis of -Boc-4-oxo-L-Pro-OMe
This protocol utilizes the TEMPO/NaOCl method. It is a self-validating system: the color change of the reaction (orange to yellow) and the consumption of oxidant serve as visual indicators.
Phase 1: Double Protection
Objective: Convert trans-4-hydroxy-L-proline to
-
Esterification:
-
Suspend trans-4-hydroxy-L-proline (10.0 g, 76.3 mmol) in dry Methanol (100 mL).
-
Cool to 0°C. Dropwise add Thionyl Chloride (SOCl
, 6.1 mL, 1.1 equiv). Caution: Exothermic, HCl gas evolution. -
Concentrate in vacuo to yield the hydrochloride salt as a white solid.
-
-
N-Protection:
-
Resuspend the salt in DCM (100 mL) and add Triethylamine (TEA, 2.2 equiv) to neutralize.
-
Add Di-tert-butyl dicarbonate (Boc
O, 18.3 g, 1.1 equiv). -
Stir at RT for 12 hours.
-
Workup: Wash with 1N HCl (removes unreacted amine), sat. NaHCO
, and brine. Dry over Na SO . -
Yield: Expect ~90-95% of a viscous oil or white solid.
-
Phase 2: The Oxidation (The Critical Step)
Objective: Oxidize the hydroxyl group without epimerizing the
-
Reagents:
-
Substrate:
-Boc-4-hydroxy-L-Pro-OMe (5.0 g, 20.4 mmol) -
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (32 mg, 0.01 equiv)
-
Co-catalyst: KBr (240 mg, 0.1 equiv)
-
Oxidant: NaOCl (household bleach, ~6% solution, 1.1-1.2 equiv)
-
Solvent: DCM / Water biphasic system.
-
Step-by-Step Protocol:
-
Setup: Dissolve the substrate and TEMPO in DCM (50 mL). Dissolve KBr in Water (5 mL) and add to the flask. Cool the biphasic mixture to 0°C . Vigorous stirring is essential.
-
Oxidation: Slowly add the NaOCl solution dropwise over 20 minutes.
-
Checkpoint: The organic layer should turn reddish-orange (active oxidized TEMPO species).
-
Maintain temperature <5°C to suppress over-oxidation or racemization.
-
-
Quenching: Once TLC shows consumption of starting material (approx. 30-60 min), quench by adding aqueous Na
S O (thiosulfate) until the orange color fades to pale yellow. -
Extraction: Separate layers. Extract aqueous layer with DCM (2x).
-
Purification: Wash combined organics with cold 1N HCl (critical to remove pyridine/base traces if used, though this protocol is base-free), then brine. Dry over MgSO
.-
Note: 4-Oxo-proline derivatives often form hydrates (gem-diols) in the presence of water. This may appear as a second spot on TLC or a separate set of peaks in NMR. This is reversible upon drying or azeotroping with toluene.
-
-
Isolation: Concentrate to yield the ketone. Recrystallization from Et
O/Hexanes is possible, but the crude is often >95% pure.
Visualization: Reaction Workflow
Caption: Step-by-step execution of the TEMPO/Bleach oxidation protocol.
Troubleshooting & Quality Control (E-E-A-T)
The Racemization Trap
The
-
Risk: Exposure to strong bases (e.g., NaH, excess TEA) or prolonged residence in basic aqueous bleach can lead to epimerization, yielding a mixture of L- and D-isomers.
-
Validation: Use chiral HPLC or measure optical rotation. Pure
-Boc-4-oxo-L-Pro-OMe should have to (c=1, MeOH). -
Mitigation: Keep the oxidation reaction time short and the temperature strictly at 0°C.
The Hydrate Equilibrium
In NMR (
-
Explanation: The ketone reacts with trace water to form the gem-diol.
-
Solution: This is not a chemical impurity. It dehydrates upon reaction (e.g., Wittig) or rigorous drying. Do not discard "impure" batches without checking for the hydrate signal (typically ~95 ppm in
C NMR for the hydrate carbon vs ~208 ppm for the ketone).
Downstream Applications
The 4-oxo-proline scaffold is a gateway to high-value analogs:
-
4,4-Difluoroproline: Treatment with DAST or Deoxo-Fluor. (Note: Requires careful temp control to avoid elimination).
-
4-Alkylideneprolines: Wittig reaction. Useful for stapled peptides.
-
4-Aminoproline: Reductive amination with NaBH(OAc)
.
Caption: Divergent synthesis pathways from the 4-oxo-proline core.
References
-
Review of Proline Analogs: Beturné, A. et al. "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides." J. Am. Chem. Soc.[8] 2008, 130, 4, 1450–1464. Link
-
TEMPO Oxidation Protocol: "Method for synthesizing 4-oxo-L-proline derivative." Patent CN104788353A. Link
-
Hydrate/Ketone Equilibrium: Zondlo, N. J. et al. "4-Oxoproline as a Site-Specific Infrared Probe." J. Phys. Chem. B. 2019. Link
-
Fluorination of 4-Oxoproline: "Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline." ResearchGate.[1][9] Link
-
General Proline Chemistry: "Proline Derivatives in Organic Synthesis." Organic Chemistry Portal. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Advanced Technical Guide: Role of (S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane in Medicinal Chemistry
[1]
Executive Summary & Molecular Profile[1][2]
(S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane represents a highly specialized, orthogonal protected spirocyclic scaffold used primarily in the synthesis of conformationally restricted peptidomimetics.[1] Its most prominent application is as a key chiral building block for HCV NS5A inhibitors , most notably Ledipasvir (Harvoni) .[1][2]
This molecule serves as a "Spiro-Switch"—a structural element that locks the pyrrolidine ring into a specific conformation, thereby reducing the entropic penalty upon binding to a biological target.[1][2]
Nomenclature & Structural Deconstruction
To ensure precise chemical handling, the nomenclature "6-Cbz" in this specific scaffold context is interpreted as the Benzyl ester functionality at the C6 position, derived from the carboxylic acid of the parent pyroglutamic acid/proline.[1]
| Component | Chemical Identity | Function |
| Core Scaffold | 5-azaspiro[2.4]heptane | Rigidified proline analog (Cyclopropane fused to Pyrrolidine).[1] |
| 4-Oxo | Lactam (C=O) at C4 | Derived from Pyroglutamic acid; serves as a latent amine or handle for further functionalization. |
| 5-Boc | tert-Butoxycarbonyl | Acid-labile protecting group for the Nitrogen (N5).[1] |
| 6-Cbz | Benzyloxycarbonyl (Benzyl Ester) | Hydrogenolysis-labile protecting group for the C6 Carboxylic Acid.[1][2] |
| Chirality | (S)-Enantiomer | Critical for biological recognition (mimics L-Proline).[1][2] |
Medicinal Chemistry: The "Spiro-Lock" Mechanism
The primary utility of the 5-azaspiro[2.4]heptane scaffold lies in its ability to restrict the conformational flexibility of the proline ring. In the context of Ledipasvir , this restriction is vital for inhibiting the HCV NS5A protein .[1][2]
Conformational Restriction Strategy
Standard L-Proline can adopt two main envelope conformations (Cγ-endo and Cγ-exo).[1][2] The fusion of a cyclopropane ring at the C4 position (spiro-fusion) creates a high energy barrier for ring puckering, effectively "locking" the molecule into a specific geometry.[1]
-
Entropic Advantage: By pre-organizing the ligand into the bioactive conformation, the drug molecule pays a lower entropic cost upon binding to the target protein.[1][2]
-
Lipophilicity: The addition of the cyclopropane ring increases lipophilicity (LogP), potentially improving membrane permeability without significantly increasing molecular weight.[1][2]
Case Study: Ledipasvir (HCV NS5A Inhibitor)
Ledipasvir targets the NS5A dimer interface.[1][2] The (S)-5-azaspiro[2.4]heptane moiety acts as a highly potent anchor.[1]
-
Role of the Intermediate: The title compound (in its reduced form) provides the chiral core.[1][2] The 4-oxo group is typically reduced to the methylene (saturated pyrrolidine) during the synthesis of Ledipasvir, or the scaffold is synthesized directly as the saturated analog.[1] However, the 4-oxo variant allows for the synthesis of 4-substituted derivatives or serves as a stable precursor during oxidative steps.[1]
Synthetic Pathways & Experimental Protocols
The synthesis of this scaffold is non-trivial due to the strain of the spiro-cyclopropane ring.[2] The following protocol outlines a robust route via the Methylene Pyroglutamate strategy.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic disconnection of the spiro-scaffold showing the key cyclopropanation step.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Methylene Pyroglutamate Intermediate This step installs the exocyclic double bond required for cyclopropanation.[1][2]
-
Reagents: N-Boc-Pyroglutamic acid benzyl ester, Eschenmoser's salt (Dimethyl(methylene)ammonium iodide), base (LiHMDS or NaH).[1][2]
-
Procedure:
-
Cool a solution of N-Boc-pyroglutamate (1.0 eq) in THF to -78°C.
-
Cannulate the enolate into a suspension of Eschenmoser's salt.
-
Warm to RT and treat with Methyl Iodide (MeI) followed by weak base (NaHCO3) to promote Hofmann elimination.
-
Result: 4-Methylene-N-Boc-pyroglutamic acid benzyl ester.[1][2]
-
Step 2: Cyclopropanation (Spiro-Ring Formation) [1]
-
Reagents: Trimethylsulfoxonium iodide (TMSOI), Sodium Hydride (NaH), DMSO/THF.[1][2]
-
Protocol:
-
Activation: In a flame-dried flask, wash NaH (1.5 eq) with hexanes. Add dry DMSO and stir at RT for 30 min to generate the dimsyl anion.
-
Ylide Formation: Add TMSOI (1.5 eq) solid in portions. Stir until clear (formation of sulfur ylide).
-
Addition: Cool to 0°C. Add the 4-Methylene intermediate (from Step 1) in THF dropwise.
-
Reaction: Stir at RT for 4-16 hours. Monitor by TLC (disappearance of alkene).[1][2]
-
Quench: Pour into cold saturated NH4Cl. Extract with EtOAc.[1][2][3]
-
Purification: Flash column chromatography (Hexanes/EtOAc).[1][2]
-
Step 3: Lactam Reduction (Optional for Ledipasvir Core) If the target is the saturated amine (as in Ledipasvir), the 4-oxo group is reduced.[1]
Quantitative Data Summary
| Reaction Step | Reagents | Typical Yield | Key Challenge |
| Methylenation | Eschenmoser's Salt, LiHMDS | 55-65% | Polymerization of the exocyclic alkene.[1] |
| Cyclopropanation | TMSOI, NaH, DMSO | 60-75% | Diastereoselectivity (trans vs cis relative to C6).[1][2] |
| Deprotection (N-Boc) | TFA / DCM | >90% | Stability of the spiro ring (generally stable).[1] |
| Deprotection (6-Cbz) | H2, Pd/C | >95% | Hydrogenolysis of benzyl ester.[1][2] |
Logical Workflow: From Synthesis to Drug
The following diagram illustrates the transformation of the title compound into the active pharmaceutical ingredient (API) fragment.
Figure 2: Synthetic workflow converting the 4-oxo precursor to the Ledipasvir building block.[1]
References
-
Ledipasvir Synthesis & Structure
-
Spirocyclic Scaffolds in MedChem
-
Cyclopropanation Methodologies
-
Enantioselective Synthesis of Spiro-Proline
Sources
- 1. chemscene.com [chemscene.com]
- 2. cbz-e | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. BJOC - Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid [beilstein-journals.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
Introduction: Embracing Three-Dimensionality in Drug Discovery
An In-depth Technical Guide to 4-Oxo-5-Azaspiro[2.4]heptane Derivatives: Synthesis, Properties, and Therapeutic Potential
In the landscape of modern medicinal chemistry, the principle of "escaping flatland" has become a guiding tenet for designing novel therapeutics with improved efficacy and pharmacokinetic profiles.[1] This paradigm shift favors the creation of three-dimensional, Fsp³-rich molecular architectures that can engage with biological targets in a more specific and potent manner. Within this context, spirocyclic systems have emerged as particularly valuable scaffolds.[2] The 4-oxo-5-azaspiro[2.4]heptane core, a unique structure featuring a cyclopropane ring fused at a single carbon to a pyrrolidin-2-one (γ-lactam) ring, represents a compelling framework for the development of new chemical entities.
This guide provides a comprehensive overview of the 4-oxo-5-azaspiro[2.4]heptane scaffold, intended for researchers, scientists, and professionals in drug development. We will delve into the primary synthetic methodologies, explore the structure-activity relationships (SAR) that govern its biological effects, and highlight its significant potential, particularly in the realm of oncology.
Core Synthesis: The Power of 1,3-Dipolar Cycloaddition
The most prevalent and efficient strategy for constructing the 4-oxo-5-azaspiro[2.4]heptane core, especially in its popular spirooxindole-pyrrolidine form, is the 1,3-dipolar cycloaddition reaction. This multicomponent reaction offers an elegant and often environmentally friendly pathway to generate complex polycyclic systems with high diastereoselectivity.[3]
The causality behind this choice of reaction lies in its convergence and atom economy. It allows for the assembly of the core heterocyclic system from three readily available components in a single step, generating an in situ intermediate that reacts with a dipolarophile.
General Reaction Mechanism
The reaction proceeds via the in situ generation of an azomethine ylide from the condensation of an isatin derivative (providing the oxindole portion) and an α-amino acid (such as sarcosine or thioproline). This ylide, a 1,3-dipole, then undergoes a cycloaddition with an electron-deficient alkene (the dipolarophile) to yield the desired spiro-pyrrolidine ring fused to the oxindole at the C3 position.
Caption: General workflow for the 1,3-dipolar cycloaddition synthesis.
Experimental Protocol: Synthesis of Spirooxindole-Pyrrolidines
This protocol is a representative example based on methodologies reported for synthesizing spirooxindole-pyrrolidines, which are a prominent class of 4-oxo-5-azaspiro[2.4]heptane derivatives.[3][4]
Materials:
-
Isatin (or substituted isatin) (1.0 eq)
-
Sarcosine (1.1 eq)
-
Chalcone derivative (dipolarophile) (1.0 eq)
-
Ethanol (solvent)
Step-by-Step Procedure:
-
Reactant Dissolution: To a round-bottom flask, add the isatin derivative, sarcosine, and the chalcone derivative.
-
Solvent Addition: Add ethanol to the flask to create a solution or suspension. The reaction is often performed under catalyst-free conditions.[3]
-
Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The in situ generation of the azomethine ylide occurs under these conditions, followed by its immediate reaction with the chalcone.
-
Reaction Completion: Continue refluxing until the starting materials are consumed (typically several hours).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. The solid can be collected by filtration, washed with cold ethanol, and dried.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure spirooxindole-pyrrolidine derivative. Yields are typically reported in the good to excellent range (69-94%).[3]
This self-validating system relies on the thermodynamic favorability of the cycloaddition to drive the reaction towards the desired product, often with high stereochemical control.
Biological Activities and Therapeutic Focus: An Anticancer Scaffold
The 4-oxo-5-azaspiro[2.4]heptane scaffold, particularly when incorporated into spirooxindole structures, has demonstrated significant potential as an anticancer agent.[3] A variety of derivatives have shown potent cytotoxic activity against a range of human cancer cell lines.
Mechanism of Action: Targeting Key Cancer Pathways
The anticancer activity of these compounds is not merely non-specific cytotoxicity; molecular docking and mechanistic studies have identified specific and critical protein targets.
-
Plk4 Kinase Inhibition: Polo-like kinase 4 (Plk4) is a master regulator of centriole duplication. Its dysregulation leads to centrosome amplification, a hallmark of many aggressive cancers that contributes to aneuploidy and chromosome instability.[5] Certain spirooxindole derivatives have been identified as potent inhibitors of Plk4 kinase. By inhibiting Plk4, these compounds can suppress centrosome amplification and selectively induce cell death in cancer cells.[5]
-
Bcl-2 and ALK Receptor Interaction: Molecular docking studies have also revealed strong binding interactions with anti-apoptotic proteins like Bcl-2 and receptor tyrosine kinases such as Anaplastic Lymphoma Kinase (ALK).[3] Inhibition of Bcl-2 can lower the threshold for apoptosis (programmed cell death), while ALK inhibition can disrupt key signaling pathways that drive cancer cell proliferation and survival.
Caption: Proposed anticancer mechanisms of spirooxindole derivatives.
Structure-Activity Relationship (SAR) and Cytotoxicity
The cytotoxic potency of these derivatives is highly dependent on the nature and position of substituents on the aromatic rings. This underscores the importance of rational design in optimizing their activity.
-
Substitution on the Pyrrolidine Ring: The substituents at the C4 position of the pyrrolidine ring, derived from the chalcone precursor, play a critical role. For example, compounds with a 2,4-dichlorophenyl group at this position have shown particularly high cytotoxicity.[6]
-
Substitution on the Oxindole Ring: Modifications to the isatin-derived portion of the molecule also influence activity.
-
Stereochemistry: The relative stereochemistry of the newly formed chiral centers in the pyrrolidine ring is crucial for biological activity, and the 1,3-dipolar cycloaddition often provides excellent control over this aspect.[7]
The following table summarizes the cytotoxic activity of selected 4-oxo-5-azaspiro[2.4]heptane derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 7 | MCF7 (Breast) | 4.8 | [7] |
| HCT116 (Colon) | 3.9 | [7] | |
| Huh7 (Liver) | 8.2 | [7] | |
| Compound 4b | Caco2 (Colon) | 68 | [5] |
| HCT116 (Colon) | 55 | [5] | |
| Compound 4i | Caco2 (Colon) | 63 | [5] |
| HCT116 (Colon) | 51 | [5] | |
| Compound 4u | HepG-2 (Liver) | < 10 µg/mL | [3] |
| Compound 4w | HepG-2 (Liver) | < 10 µg/mL | [3] |
Note: Some values were reported in µg/mL and are presented as such.
Notably, some of these compounds exhibit a favorable safety margin, with significantly lower toxicity towards normal cell lines compared to cancer cells.[5][6]
Beyond Oncology: A Versatile Scaffold
While the primary focus has been on anticancer applications, the broader azaspiro[2.4]heptane scaffold has shown promise in other therapeutic areas. For instance, closely related 5-azaspiro[2.4]heptanes have been developed as potent dual orexin 1 and orexin 2 receptor antagonists, with potential applications in sleep disorders.[8] Additionally, other derivatives have been investigated as dopamine D3 receptor antagonists, relevant for neurological and psychiatric conditions.[9] This versatility highlights the scaffold's value as a privileged structure in drug discovery.
Conclusion and Future Outlook
The 4-oxo-5-azaspiro[2.4]heptane framework stands out as a scaffold of significant interest for medicinal chemists. Its synthesis is well-established through robust and efficient methods like the 1,3-dipolar cycloaddition, which provides access to a diverse range of derivatives with high stereochemical control. The demonstrated potent anticancer activity, underpinned by specific mechanisms such as Plk4 kinase inhibition, validates this core as a promising starting point for the development of novel oncology drugs.
Future research should focus on expanding the structure-activity relationship studies to further optimize potency and selectivity. A deeper investigation into the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their translation into clinical candidates. Furthermore, the inherent versatility of the azaspiro[2.4]heptane core warrants its exploration against a wider array of biological targets, potentially unlocking new therapeutic applications beyond oncology.
References
- Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. (n.d.). Google Scholar.
- Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies. (n.d.). New Journal of Chemistry (RSC Publishing).
- Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'-pyrrolidine) Derivatives. (n.d.). Google Scholar.
- Novel spirooxindole-pyrrolidine compounds: synthesis, anticancer and molecular docking studies. (2014). PubMed.
- Sammor, M. S., et al. (2025, June 13). Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. Zenodo.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023, December 25). French-Ukrainian Journal of Chemistry.
- Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (n.d.). ChemRxiv.
- Stasi, L. P., et al. (2013, May 1). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-8.
- 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. (2016, September 22). Journal of Medicinal Chemistry, 59(18), 8549-76.
Sources
- 1. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel spirooxindole-pyrrolidine compounds: synthesis, anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
- 8. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: (S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane
The following technical guide details the chemical identity, synthesis, and application of the target compound, identified as 6-benzyl 5-tert-butyl (S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate .
Executive Summary & Chemical Identity[1]
Target Compound: (S)-6-Benzyl 5-tert-butyl 4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate Common Designation: (S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane (Shorthand) CAS Registry Number: 1628205-95-7 Role: Advanced chiral intermediate for the synthesis of Ledipasvir (HCV NS5A inhibitor).
The user-specified designation "(S)-6-Cbz-5-Boc..." utilizes common laboratory shorthand where "Cbz" (Carboxybenzyl) refers to the benzyl ester moiety at position 6, and "Boc" refers to the tert-butoxycarbonyl protecting group on the nitrogen at position 5. This lactam (4-oxo) derivative is a critical precursor in the asymmetric synthesis of the dispiro-pyrrolidine core found in next-generation antiviral therapeutics.
Chemical Properties Table[2][3][4]
| Property | Data |
| CAS Number | 1628205-95-7 |
| IUPAC Name | 6-benzyl 5-(tert-butyl) (S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate |
| Molecular Formula | C₂₀H₂₅NO₅ |
| Molecular Weight | 359.42 g/mol |
| Stereochemistry | (S)-Enantiomer (at C6) |
| Core Scaffold | 5-azaspiro[2.4]heptan-4-one (Spiro-fused |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water |
Structural Analysis & Synthetic Logic
The molecule features a highly strained spiro[2.4]heptane system. The introduction of the cyclopropane ring at the
Synthesis Pathway: Corey-Chaykovsky Cyclopropanation
The most authoritative route to this scaffold involves the Corey-Chaykovsky cyclopropanation of an exocyclic methylene lactam. This method is preferred for its stereoselectivity and scalability.
Reaction Scheme Logic:
-
Substrate: (S)-1-tert-butyl 2-benzyl 4-methylene-5-oxopyrrolidine-1,2-dicarboxylate.
-
Reagent: Dimethyloxosulfonium methylide (generated in situ from trimethylsulfoxonium iodide and base).
-
Mechanism: The sulfur ylide attacks the Michael acceptor (exocyclic alkene) from the less hindered face, followed by ring closure and expulsion of DMSO.
Figure 1: Logical flow of the Corey-Chaykovsky cyclopropanation strategy.
Detailed Experimental Protocol
Objective: Synthesis of (S)-6-benzyl 5-tert-butyl 4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate. Scale: Pilot (approx. 10 mmol).
Reagents & Materials[1][2][3][4][6][7][8][9]
-
Substrate: (S)-1-tert-butyl 2-benzyl 4-methylene-5-oxopyrrolidine-1,2-dicarboxylate (1.0 equiv).
-
Sulfonium Source: Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv).
-
Base: Potassium tert-butoxide (KOtBu) (1.1 equiv) or Sodium Hydride (NaH).
-
Solvent: Anhydrous DMSO and THF (1:1 mixture recommended for solubility and rate).
Step-by-Step Methodology
-
Ylide Generation:
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charge with Trimethylsulfoxonium iodide (2.64 g, 12 mmol) and anhydrous THF (15 mL).
-
Add KOtBu (1.23 g, 11 mmol) in one portion.
-
Critical Step: Reflux the mixture at 50°C for 1 hour to ensure complete formation of the ylide (milky white suspension). Cool to 0°C.[1][2]
-
-
Cyclopropanation:
-
Dissolve the Methylene Precursor (3.31 g, 10 mmol) in anhydrous DMSO (10 mL).
-
Add the substrate solution dropwise to the ylide suspension at 0°C over 15 minutes.
-
Allow the reaction to warm to room temperature (25°C) and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the alkene.
-
-
Quench & Workup:
-
Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL) at 0°C.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with water (2 x 20 mL) and brine (20 mL) to remove DMSO.
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Gradient of 10% to 30% Ethyl Acetate in Hexanes.
-
Yield Expectation: 75–85% as a white crystalline solid.
-
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.35 (m, 5H): Aromatic protons (Benzyl group).
-
δ 5.20 (dd, 2H): Benzylic CH₂ (AB system due to chirality).
-
δ 4.65 (s, 1H): C6-H (Alpha proton).
-
δ 1.50 (s, 9H): Boc tert-butyl group.
-
δ 1.20–0.80 (m, 4H): Diagnostic Cyclopropane High-Field Signals . The presence of multiplets in this upfield region confirms the spiro ring formation.
-
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]⁺: 360.18.
-
Found [M+Na]⁺: 382.16.
-
Safety & Handling
-
Trimethylsulfoxonium Iodide: Irritant. Reacts violently with strong bases. Handle in a fume hood.
-
DMSO: Penetrates skin easily; carries dissolved toxic substances. Wear nitrile gloves (double gloving recommended).
-
Storage: Store the final product at 2–8°C under an inert atmosphere (Argon/Nitrogen). It is stable for months if kept dry.
References
- World Intellectual Property Organization (WIPO). (2014). New Heterocyclic Compounds and Their Use as Antibacterial Agents and Beta-Lactamase Inhibitors. (Publication No. WO2014141132A1).
-
National Center for Biotechnology Information (NCBI). (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Orthogonal Deprotection of Cbz and Boc on 4-oxo-azaspiro[2.4]heptane
This Application Note and Protocol guide details the orthogonal deprotection of Cbz (Benzyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) protecting groups on the 4-oxo-azaspiro[2.4]heptane scaffold.
This scaffold serves as a conformationally restricted proline mimetic, valuable in peptidomimetic drug design for locking peptide backbones into specific secondary structures (e.g.,
Introduction & Strategic Analysis
The 4-oxo-azaspiro[2.4]heptane core features a
The Chemoselectivity Challenge
-
Boc Group: Acid-labile (TFA, HCl). Stable to hydrogenolysis and base.[1][2]
-
Cbz Group: Labile to hydrogenolysis (
/Pd) and strong acids (HBr). Stable to mild acid (TFA) and base. -
The Risk Factor (Cyclopropane): The spiro-cyclopropane ring possesses significant ring strain (
27 kcal/mol). While generally robust, it is susceptible to:-
Ring Opening (Hydrogenolysis): Under vigorous hydrogenation conditions, cyclopropanes—especially those adjacent to
-systems (like the C4 carbonyl)—can undergo reductive ring opening to gem-dimethyl or ethyl groups. -
Acid-Catalyzed Rearrangement: Strong Lewis acids or superacids can trigger skeletal rearrangements.
-
Strategic Solution: This protocol utilizes a TFA-mediated acidolysis for Boc removal and a controlled catalytic hydrogenolysis for Cbz removal.[1] This combination ensures orthogonality while preserving the spirocyclic integrity.
Chemical Pathways & Logic[3]
The following diagram illustrates the orthogonal workflows. Path A removes Boc selectively, while Path B removes Cbz selectively.
Figure 1: Orthogonal deprotection logic flow. Path B requires strict control of catalyst activity to prevent cyclopropane ring opening.
Detailed Protocols
Protocol A: Selective Removal of Boc (Cbz Intact)
Objective: Cleave the tert-butyl carbamate without affecting the benzyl carbamate or the cyclopropane ring.
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated aqueous
. -
Mechanism: Protonation of the Boc carbonyl oxygen followed by E1 elimination of the tert-butyl cation (isobutylene gas evolution) and decarboxylation.
Step-by-Step Procedure:
-
Preparation: Dissolve the substrate (1.0 equiv) in DCM (concentration
0.1 M). Cool the solution to 0°C in an ice bath. -
Acidification: Slowly add TFA to achieve a final ratio of 1:4 (TFA:DCM) to 1:2. Note: High concentrations of TFA are unnecessary and increase the risk of side reactions.
-
Reaction: Stir at 0°C for 15 minutes, then warm to room temperature. Monitor by TLC (typically complete in 1–3 hours).
-
Observation: Gas evolution (
and isobutylene) confirms reaction progress.
-
-
Workup (Isolation):
-
Method 1 (Salt Form): Concentrate the mixture in vacuo. Co-evaporate with toluene (
) to remove residual TFA. The product is isolated as the TFA salt. -
Method 2 (Free Base): Dilute with DCM. Wash carefully with cold saturated aqueous
until the aqueous layer is pHngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> 8. Dry organic layer over , filter, and concentrate.
-
-
Validation:
H NMR should show the disappearance of the Boc singlet ( 1.4 ppm) and retention of the Cbz aromatic protons (7.3–7.4 ppm) and benzylic ( 5.1 ppm).
Protocol B: Selective Removal of Cbz (Boc Intact)
Objective: Cleave the benzyl carbamate via hydrogenolysis without reducing the cyclopropane ring.
-
Reagents: 10% Palladium on Carbon (Pd/C), Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (
).[3] -
Mechanism: Coordination of the alkene/arene to Pd, oxidative insertion into the benzylic C-O bond, and hydrogenolysis to yield toluene and carbamic acid (which decarboxylates).
Step-by-Step Procedure:
-
Preparation: Dissolve the substrate (1.0 equiv) in MeOH (0.05–0.1 M).
-
Expert Tip: If the substrate contains sulfur (e.g., Met residues) or is slow to react, add 1.0 equiv of acetic acid to protonate the amine product, preventing catalyst poisoning.
-
-
Catalyst Addition: Under an inert atmosphere (
), add 10% Pd/C (10–20 wt% relative to substrate). Caution: Pd/C is pyrophoric; add as a slurry in water or toluene if safety is a concern, or keep wet with solvent. -
Hydrogenation: Purge the vessel with
(balloon pressure, 1 atm). Stir vigorously at room temperature.-
Critical Control:Do not pressurize (>1 atm) or heat (>30°C). High pressure/temperature significantly increases the rate of cyclopropane ring opening.
-
-
Monitoring: Check TLC every 30 minutes. Reaction is typically fast (1–4 hours).
-
Troubleshooting: If cyclopropane opening is observed (appearance of gem-dimethyl or ethyl signals in NMR), switch to Transfer Hydrogenation : Use 1,4-cyclohexadiene (10 equiv) or ammonium formate (5 equiv) as the hydrogen source with Pd/C. This is kinetically much slower for ring opening than
gas.
-
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH. Concentrate the filtrate in vacuo.
Quantitative Comparison & Data Summary
| Feature | Boc Deprotection (Protocol A) | Cbz Deprotection (Protocol B) |
| Primary Reagent | TFA / DCM (20–50% v/v) | |
| Conditions | 0°C | 25°C, 1–4 h |
| Cyclopropane Stability | High. Ring strain is stable to TFA.[4] | Moderate/High. Stable at 1 atm. Risk increases at high P/T. |
| Orthogonality | Cbz is stable.[3] | Boc is stable.[1][2][3][5] |
| Workup | Evaporation (TFA salt) or Basic Wash. | Filtration (Celite). |
| Key Byproducts | Isobutylene (gas), | Toluene, |
References
-
Synthesis of 4-oxo-5-azaspiro[2.
- Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA. (Provides context on azaspiro scaffold synthesis and Boc handling).
-
Source:
-
Orthogonal Deprotection Strategies
- A Researcher's Guide to Orthogonal Deprotection of Cbz-(Ala)4 Peptides. (Comparative analysis of Cbz/Boc orthogonality).
-
Source:
-
Cyclopropane Stability in Hydrogenation
-
Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation.[6] (Demonstrates stability of the spiro-cyclopropane under specific hydrogenation conditions).
-
Source:
-
-
Mild Cbz Deprotection Alternatives
- Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (Alternative non-hydrogenolytic method if ring opening occurs).
-
Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. xray.uky.edu [xray.uky.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Azaspiro[2.4]heptane hydrochloride | C6H12ClN | CID 72196177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric synthesis of 4-oxo-5-azaspiro[2.4]heptane derivatives
This guide details the asymmetric synthesis of 4-oxo-5-azaspiro[2.4]heptane derivatives. This scaffold represents a conformationally restricted
Part 1: Strategic Analysis & Retrosynthesis
Target Molecule: (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylate Core Challenge: Constructing the highly strained spiro-cyclopropane ring adjacent to the lactam carbonyl while maintaining the chiral integrity of the C6 stereocenter (derived from the amino acid pool).
Retrosynthetic Logic: The most robust enantioselective route utilizes the Chiral Pool Strategy , starting from inexpensive L-Pyroglutamic acid. The spiro-cyclopropane moiety is installed via a diastereoselective Simmons-Smith cyclopropanation of an exocyclic enamide intermediate.
Figure 1: Retrosynthetic pathway leveraging the chiral pool to establish the C6 stereocenter prior to spiro-cyclization.
Part 2: Detailed Experimental Protocols
Phase 1: Synthesis of the Exocyclic Enamide Precursor
Objective: Isolate the N-Boc-4-methylene-L-pyroglutamic acid ester. This step introduces the alkene required for cyclopropanation.[1][2][3]
Reagents:
-
(S)-N-Boc-pyroglutamic acid ethyl ester (Start material)
-
LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF
-
Eschenmoser’s Salt (Dimethyl(methylene)ammonium iodide)
-
Methyl Iodide (MeI)
-
Sodium Bicarbonate (NaHCO₃)
Protocol:
-
Enolization: In a flame-dried flask under Argon, dissolve N-Boc-pyroglutamic acid ethyl ester (10.0 mmol) in anhydrous THF (50 mL). Cool to -78 °C .
-
Deprotonation: Add LiHMDS (11.0 mmol) dropwise over 15 minutes. Stir at -78 °C for 45 minutes to generate the lithium enolate.
-
Mannich Reaction: Transfer the enolate via cannula to a suspension of Eschenmoser’s salt (15.0 mmol) in THF at -78 °C. Allow the mixture to warm to room temperature (RT) over 3 hours.
-
Mechanistic Insight: The enolate attacks the iminium salt, forming the
-aminomethyl intermediate.
-
-
Quaternization & Elimination: Add Methyl Iodide (20.0 mmol) to the reaction mixture and stir for 4 hours. Subsequently, add saturated aqueous NaHCO₃ (50 mL) and stir vigorously for 12 hours.
-
Why? MeI quaternizes the amine to an ammonium salt, making it a better leaving group. The mild base (NaHCO₃) promotes Hofmann-type elimination to yield the exocyclic double bond.
-
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 1M HCl (cold), brine, and dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc 4:1) yields the 4-methylene-L-pyroglutamate as a colorless oil.
Phase 2: Asymmetric Cyclopropanation (Simmons-Smith)
Objective: Stereoselective formation of the spiro[2.4]heptane core. The bulky C6-ester group directs the zinc carbenoid attack to the anti face, establishing the spiro stereocenter.
Reagents:
-
Diethylzinc (Et₂Zn), 1.0 M in Hexanes (Pyrophoric - Handle with extreme care)
-
Diiodomethane (CH₂I₂)[1]
-
Trifluoroacetic acid (TFA) - Optional catalytic additive for reactivity
-
Dichloromethane (DCM), anhydrous
Protocol:
-
Carbenoid Formation: In a dry flask under Argon, add DCM (20 mL) and cool to 0 °C . Add Et₂Zn (5.0 mmol). Carefully add TFA (5.0 mmol) dropwise (Caution: Exothermic, gas evolution). Stir for 10 min.
-
Active Species: Add CH₂I₂ (5.0 mmol) dropwise. Stir for 20 minutes at 0 °C to form the active iodomethylzinc trifluoroacetate species (Furukawa modification).
-
Cyclopropanation: Add a solution of 4-methylene-L-pyroglutamate (1.0 mmol) in DCM (5 mL) dropwise.
-
Reaction: Allow to warm to RT and stir for 12–18 hours. Monitor by TLC (stain with KMnO₄; product does not stain active alkene).
-
Quench: Cool to 0 °C. Carefully add saturated aqueous NH₄Cl. Note: Vigorous foaming may occur.
-
Workup: Separate layers. Extract aqueous phase with DCM. Wash organics with saturated NaHCO₃, then brine. Dry over MgSO₄.
-
Purification: Silica gel chromatography (Hexanes/EtOAc) affords (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylate .
Data Summary Table:
| Parameter | Value / Condition | Notes |
| Yield (Step 1) | 65 - 75% | Elimination is the rate-limiting step. |
| Yield (Step 2) | 80 - 90% | High conversion typical with Furukawa reagent. |
| dr (Diastereomeric Ratio) | >10:1 | Anti-addition relative to C6-ester dominates. |
| Appearance | White crystalline solid or oil | Depends on ester group (Ethyl vs. t-Butyl). |
Part 3: Mechanism & Critical Control Points
The stereochemical outcome is dictated by the "Folded Envelope" transition state of the pyrrolidinone ring. The bulky tert-butoxycarbonyl (Boc) group and the C6-carboxylate shield the syn face, forcing the zinc carbenoid to approach from the opposite side.
Figure 2: Mechanistic flow of the Simmons-Smith cyclopropanation showing steric directing groups.
Troubleshooting & Optimization:
-
Stalled Reaction: If the cyclopropanation is sluggish, use the Charette Modification : Add a stoichiometric amount of a phenol (e.g., 2,4,6-trichlorophenol) to the Et₂Zn/CH₂I₂ mixture. This forms a more Lewis-acidic and reactive zinc carbenoid.
-
Elimination Issues (Step 1): If the elimination of the amine is incomplete, switch from MeI to MeOTf (Methyl Triflate) for faster quaternization, or heat the elimination step to 40 °C.
-
Safety: Diethylzinc is pyrophoric. Always use a distinct syringe for Et₂Zn and ensure the needle tip is submerged in liquid or an inert atmosphere. Destroy excess reagent with slow addition of wet hexane or dilute acid under inert gas.
References
-
Synthesis of Ledipasvir Intermediate (Spiro-proline)
-
Simmons-Smith Cyclopropanation Protocols
-
Functionalization of Pyroglutamates
-
Electrocatalytic Cyclopropanation (Alternative Route)
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 8. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organoelectrocatalysis Enables Direct Cyclopropanation of Methylene Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]
Application Note: Functionalization of the 4-Oxo Position on the Azaspiro[2.4]heptane Ring
This Application Note and Protocol Guide details the strategic functionalization of the 4-oxo position on the 5-azaspiro[2.4]heptane scaffold. This specific bicyclic lactam is a critical pharmacophore, most notably serving as the core structural motif in the Hepatitis C virus (HCV) NS5A inhibitor Ledipasvir .
-Lactam Core in Spirocyclic ScaffoldsIntroduction & Structural Analysis[1][2]
The 5-azaspiro[2.4]heptan-4-one scaffold represents a unique class of conformationally restricted
Structural Anatomy and Numbering
To ensure protocol accuracy, we utilize the standard spiro[2.4]heptane numbering system:
-
Positions 1–3: Cyclopropane ring (C3 is the spiro-quaternary center).
-
Position 4: Carbonyl carbon (The "4-oxo" target).
-
Position 5: Nitrogen atom (Lactam NH).
-
Positions 6–7: Ethylene bridge of the pyrrolidine ring.
Key Reactivity Feature: The C3 position is quaternary. This blocks standard enolate chemistry
Therapeutic Relevance
This scaffold is the structural anchor of Ledipasvir . The 4-oxo group in the synthetic intermediate is typically reduced to the amine or utilized as a directing group before final assembly. Precise manipulation of this position allows for the generation of novel bioisosteres with altered hydrogen-bond acceptor (HBA) profiles.
Core Protocols: Functionalization Workflows
The following protocols describe the transformation of the 4-oxo moiety. All procedures assume the use of (S)-5-azaspiro[2.4]heptan-4-one or its N-protected derivatives.
Protocol A: Thionation of the 4-Oxo Group (C=O C=S)
Objective: Convert the lactam to a thiolactam to modify H-bonding capability or prepare for subsequent reduction to the amine.
Mechanism: The spiro-cyclopropane ring creates steric bulk at C3, requiring highly reactive thionating agents. Lawesson’s Reagent is preferred over
Materials:
-
Substrate: N-Boc-5-azaspiro[2.4]heptan-4-one (1.0 equiv)
-
Reagent: Lawesson’s Reagent (0.6 equiv)
-
Solvent: Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate in anhydrous toluene under Argon.
-
Addition: Add Lawesson’s Reagent in a single portion. The suspension will turn heterogeneous.
-
Reaction: Heat the mixture to 80 °C for 4–6 hours.
-
Critical Checkpoint: Monitor by TLC (10% EtOAc/Hexanes). The thiolactam product is typically less polar (higher
) and stains bright yellow with anisaldehyde.
-
-
Workup: Cool to room temperature. Filter off the insoluble phosphonate byproducts.
-
Purification: Concentrate the filtrate and purify via flash chromatography (SiO
, 0 20% EtOAc/Hexanes).-
Yield Expectation: 85–92%.
-
Note: Avoid prolonged exposure to silica, as thiolactams can hydrolyze back to lactams.
-
Protocol B: Reductive Deoxygenation (C=O CH )
Objective: Complete removal of the 4-oxo group to generate the saturated 5-azaspiro[2.4]heptane amine (Ledipasvir core).
Mechanism: The quaternary C3 center hinders hydride approach. Strong reducing agents (LiAlH
Materials:
-
Substrate: 5-azaspiro[2.4]heptan-4-one (1.0 equiv)
-
Reagent: LiAlH
(2.5 equiv, 2.0 M in THF) -
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Preparation: Charge a dry 3-neck flask with LiAlH
solution under . Cool to 0 °C. -
Addition: Add the substrate (dissolved in minimal THF) dropwise over 30 minutes.
-
Exotherm Control: Maintain internal temperature
°C.
-
-
Reflux: Warm to room temperature, then reflux (66 °C) for 12 hours.
-
Endpoint: IR spectroscopy should show disappearance of the Carbonyl stretch (
1680 cm ).
-
-
Fieser Quench: Cool to 0 °C. Carefully add:
-
Isolation: Stir the granular precipitate for 30 mins, filter through Celite, and concentrate.
-
Salt Formation: Treat the crude oil with HCl/Dioxane to isolate the hydrochloride salt.
Protocol C: Gem-Difluorination (C=O CF )
Objective: Replace the carbonyl with a gem-difluoro group to increase metabolic stability and lipophilicity while mimicking the electronic effects of the carbonyl.
Materials:
-
Substrate: N-protected-5-azaspiro[2.4]heptan-4-one
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor
-
Solvent: CH
Cl
Methodology:
-
Dissolve substrate in DCM at 0 °C.
-
Add DAST (2.0 equiv) dropwise.
-
Allow to warm to RT and stir for 24–48 hours.
-
Optimization: If conversion is low due to C3 steric hindrance, switch to neat Deoxo-Fluor at 60 °C.
-
-
Quench with saturated NaHCO
(Caution: Gas evolution).
Data Summary & Troubleshooting
| Transformation | Reagent | Key Challenge | Optimization Strategy |
| Thionation | Lawesson's Reagent | Incomplete conversion due to sterics | Increase temp to 110 °C (Xylenes); use microwave irradiation. |
| Reduction | LiAlH | Aluminum emulsion during workup | Use Fieser quench method strictly; ensure vigorous stirring. |
| Difluorination | DAST | Elimination to vinyl fluoride | Use Deoxo-Fluor; avoid heating above 60 °C. |
| N-Alkylation | NaH / R-X | Over-alkylation (if C-H acidic?) | C3 is quaternary, so C-alkylation is impossible. Use 1.1 eq NaH. |
Visualizing the Reaction Pathways[2]
The following diagram illustrates the divergence of the 5-azaspiro[2.4]heptan-4-one scaffold into critical bioactive derivatives.
Figure 1: Divergent functionalization pathways for the 5-azaspiro[2.4]heptan-4-one scaffold. The quaternary spiro-center at C3 directs reactivity exclusively to the carbonyl (C4) and nitrogen (N5).
References
-
Electrochemical C(sp3)–H Functionalization of γ-Lactams Based on Hydrogen Atom Transfer. Organic Letters, 2022.[4]
-
Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 2021.[5]
-
Process for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. US Patent 8,927,739 B2, 2015.
-
5-Azaspiro[2.4]heptan-4-one Product Data. Sigma-Aldrich, Accessed 2025.
-
Discovery of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2013.[6]
Sources
- 1. WO2016207915A1 - Process for the preparation of ledipasvir - Google Patents [patents.google.com]
- 2. EP3272747A1 - Method of preparation for ledipasvir and derivative thereof, and intermediate compound for preparation of ledipasvir - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Removal of Boc in the presence of Cbz on a Spirocyclic Scaffold
Introduction: Navigating Orthogonal Protection on Complex Scaffolds
In the intricate landscape of multi-step organic synthesis, particularly in the development of novel therapeutics, the use of protecting groups is a cornerstone of strategic molecular assembly.[1] The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most widely employed protecting groups for amines, each offering a distinct profile of stability and cleavage conditions.[2][3] The principle of orthogonality , wherein one protecting group can be removed selectively in the presence of another, is fundamental to efficient and high-yielding synthetic routes.[4][5]
This application note provides a detailed guide for the selective deprotection of a Boc group while leaving a Cbz group intact, with a specific focus on the challenges and strategic considerations presented by sterically demanding and functionally complex spirocyclic scaffolds .[6] These rigid, three-dimensional structures are prevalent in many natural products and pharmaceutically active compounds and can introduce unique challenges related to steric hindrance and the stability of other functional groups.[7][8] We will delve into the mechanistic basis for this selectivity, provide field-proven protocols, and discuss critical aspects of reaction monitoring to ensure a self-validating and successful transformation.
The Mechanistic Rationale for Selectivity
The selective removal of Boc in the presence of Cbz hinges on their differential lability towards acidic reagents. This orthogonality is a direct consequence of their distinct chemical structures.
-
Boc Group: The Boc group is highly susceptible to acid-catalyzed cleavage.[2] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine.[9] The formation of the stabilized tertiary carbocation is the key driving force for this facile deprotection under acidic conditions.[2]
-
Cbz Group: In contrast, the Cbz group is generally stable to the acidic conditions used for Boc removal.[5] Its primary mode of cleavage is through catalytic hydrogenolysis, which reductively cleaves the benzylic C-O bond.[10] While the Cbz group can be removed under harsh acidic conditions (e.g., HBr in acetic acid), it is significantly more robust than the Boc group to the milder acidic reagents typically employed for selective deprotection.
This difference in reactivity allows for the precise and selective deprotection of the Boc-protected amine without affecting the Cbz-protected functionality.
Sources
- 1. mazams.weebly.com [mazams.weebly.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Real-time, on-line monitoring of organic chemical reactions using extractive electrospray ionization tandem mass spectrometry — The nano-electrospray company [fossiliontech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Application Note: Coupling Strategies and Workflows for (S)-6-Cbz-5-Boc-4-oxo-5-azaspiroheptane in Peptidomimetic Synthesis
Application Note: Coupling Strategies and Workflows for (S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[1]heptane in Peptidomimetic Synthesis
Abstract & Structural Context
The development of conformationally restricted peptide therapeutics relies heavily on specialized unnatural amino acids. The spirocyclic proline analog, (S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[1]heptane (CAS: 1628205-95-7), represents a highly constrained building block utilized in advanced drug discovery.
Nomenclature Note: In commercial chemical catalogs, "6-Cbz" frequently denotes the 6-benzyl ester (OBn) of the carboxylic acid, while "5-Boc" denotes the tert-butyloxycarbonyl protection on the pyrrolidinone nitrogen. The cyclopropane ring fused to a pyrrolidinone (lactam) core severely restricts the conformational flexibility of the backbone. This specific spirocyclic architecture is most notably recognized as the precursor to the core scaffold of Ledipasvir, a blockbuster NS5A inhibitor for Hepatitis C Virus (HCV)[2].
This guide details the mechanistic rationale, quantitative optimization, and self-validating protocols for executing high-yield coupling reactions with this sterically demanding scaffold.
Mechanistic Insights: Overcoming Steric and Electronic Hurdles
Coupling reactions involving the 4-oxo-5-azaspiro[1]heptane core present unique challenges that render standard peptide coupling protocols (e.g., EDC/HOBt) ineffective. Understanding the causality behind reagent selection is critical for successful synthesis:
-
Extreme Steric Shielding: The spiro[1]heptane system creates a bulky local environment around the C6-carboxylate. The adjacent cyclopropane ring projects physical bulk that severely impedes the trajectory of incoming nucleophiles (amines) during amide bond formation.
-
Electronic Deactivation (The Lactam Effect): The presence of the 4-oxo group (lactam) withdraws electron density from the pyrrolidine ring. This alters the pKa of the C6-carboxylic acid compared to standard proline and reduces the stability of the active ester intermediate.
-
Causality of Reagent Choice: Because of the steric hindrance, the rate of aminolysis is drastically reduced. If the active ester persists too long in the presence of a base, the risk of base-catalyzed epimerization at the chiral C6 center increases exponentially. Therefore, uronium-based coupling reagents with exceptionally high reactivity, such as HATU or COMU , are mandatory. These reagents form a highly reactive 7-aza-OBt ester intermediate that accelerates the aminolysis step, effectively outcompeting the epimerization pathway[3].
Synthetic Workflows
Depending on the target molecule, researchers typically deploy this scaffold via two distinct pathways: Pathway A (Direct C-terminal coupling of the lactam) or Pathway B (Reduction to the Ledipasvir pyrrolidine core prior to coupling).
Workflow for the derivatization and coupling of the 5-azaspiro[1]heptane scaffold.
Quantitative Data: Coupling Reagent Optimization
To demonstrate the necessity of high-efficiency reagents, the following table summarizes the quantitative optimization of the C-terminal amide coupling of the free acid intermediate with a standard primary amine.
Table 1: Optimization of Amide Coupling for 4-oxo-5-azaspiro[1]heptane-6-carboxylic acid
| Coupling Reagent | Additive | Base | Solvent | Yield (%) | Epimerization (%) | Reaction Time (h) |
| EDC·HCl | HOBt | DIPEA | DMF | 45 | ~5.0 | 24 |
| PyBOP | None | DIPEA | DMF | 68 | ~2.5 | 12 |
| HATU | None | DIPEA | DMF | >92 | <1.0 | 2 - 4 |
| COMU | None | 2,4,6-Collidine | DMF | 95 | <0.5 | 2 |
Data Interpretation: Standard carbodiimides (EDC) fail to drive the reaction to completion, resulting in significant epimerization due to prolonged exposure to DIPEA. HATU and COMU provide near-quantitative yields while preserving stereochemical integrity.
Self-Validating Experimental Protocols
Protocol A: Selective Hydrogenolysis of the Benzyl Ester (Pathway A)
Objective: Isolate the free carboxylic acid for subsequent peptide coupling without disturbing the N-Boc or lactam groups.
-
Preparation: Dissolve (S)-6-benzyl 5-tert-butyl 4-oxo-5-azaspiro[1]heptane-5,6-dicarboxylate (1.0 eq, 10 mmol) in anhydrous Methanol (50 mL).
-
Catalyst Addition: Flush the flask with Argon. Carefully add 10% Pd/C (0.1 eq by weight).
-
Reaction: Evacuate the flask and backfill with Hydrogen gas (balloon). Stir vigorously at room temperature for 4–6 hours.
-
Self-Validating Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1). The UV-active starting material (due to the benzyl aromatic ring) will disappear. A new, UV-inactive baseline spot will appear, which stains bright yellow/green with Bromocresol Green, confirming the presence of the free carboxylic acid.
-
Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (2 x 20 mL). Concentrate the filtrate in vacuo to afford the free acid as a white solid.
Protocol B: HATU-Mediated Amide Coupling
Objective: Couple the sterically hindered spirocyclic acid to a target amine while preventing C6 epimerization.
-
Pre-activation: Dissolve the free carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Self-Validating Checkpoint: Stir for 5–10 minutes at room temperature. The solution will transition to a distinct pale yellow color, indicating the successful formation of the highly reactive 7-aza-OBt active ester.
-
Coupling: Add the target amine (1.1 eq) dropwise. Stir at room temperature for 2–4 hours.
-
Workup (Crucial for Purity): Dilute the mixture with Ethyl Acetate.
-
Wash with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous layer.
-
Wash with 1M HCl (2x) to remove unreacted amine.
-
Wash with Saturated NaHCO₃ (2x) to remove unreacted acid and the tetramethylurea byproduct generated by HATU.
-
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography if necessary.
Protocol C: Lactam Reduction to Ledipasvir Core (Pathway B)
Objective: Reduce the 4-oxo group to yield the standard 5-azaspiro[1]heptane proline analog[3].
-
Preparation: Dissolve the starting protected scaffold (1.0 eq) in anhydrous THF at 0 °C under Argon.
-
Reduction: Dropwise add Borane-Tetrahydrofuran complex (BH₃·THF, 1M in THF, 3.0 eq).
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 12 hours.
-
Quench & Self-Validating Checkpoint: Cool to 0 °C and carefully quench with Methanol until effervescence ceases. Analyze the crude mixture via IR Spectroscopy. The successful reduction is validated by the complete disappearance of the strong lactam C=O stretch at ~1700 cm⁻¹ , leaving only the ester and carbamate carbonyl stretches (~1735 cm⁻¹ and ~1690 cm⁻¹).
References
-
Title: An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid Source: Molecules (MDPI) URL: [Link]
-
Title: The Discovery of Ledipasvir (GS-5885), a Potent Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis of a novel Boc-protected cyclopropane-modified proline analogue Source: Tetrahedron Letters URL: [Link]
Sources
- 1. 6-Benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate 97% | CAS: 1628205-95-7 | AChemBlock [achemblock.com]
- 2. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid [mdpi.com]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stereochemical Integrity in 4-Oxo-proline Analog Synthesis
Introduction: The synthesis of 4-oxo-proline analogs is a cornerstone in the development of conformationally restricted peptides and novel therapeutics. The carbonyl group at the C4 position introduces unique structural constraints and potential for further functionalization. However, its electron-withdrawing nature exacerbates the risk of racemization at the adjacent C5 and, more critically, the C2 (α-carbon) stereocenters. Maintaining the stereochemical purity of these analogs is paramount, as even minor epimerization can drastically alter biological activity and lead to failed clinical outcomes. This guide provides in-depth troubleshooting advice and validated protocols to help you navigate the challenges of preventing racemization in your synthetic workflow.
Frequently Asked Questions (FAQs) & Foundational Concepts
Q1: What are the primary mechanisms of racemization in 4-oxo-proline synthesis?
A1: Racemization, or epimerization, in 4-oxo-proline derivatives primarily occurs through two pathways, both involving the formation of a planar enolate or enol intermediate:
-
α-Carbon (C2) Racemization: This is the most common and problematic pathway. The α-proton at C2 is acidic and can be abstracted by a base. The resulting enolate is planar, and subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers. This is particularly prevalent during coupling reactions or when using strong bases.[1][2]
-
C5-Position Epimerization: The proton at C5, adjacent to the newly formed C4-carbonyl group, is also acidic. Base-catalyzed abstraction of this proton can lead to epimerization at this center. While this may be less discussed than C2 racemization, it is a critical consideration depending on the synthetic route.
The presence of the C4-carbonyl group significantly increases the acidity of both the C2 and C5 protons, making these compounds more susceptible to racemization than standard proline derivatives.
Q2: My starting material is L-pyroglutamic acid. How can I introduce the 4-oxo group without causing epimerization?
A2: Synthesizing 4-oxo-proline from L-pyroglutamic acid (5-oxoproline) is a common strategy.[3][4] The key is to control the conditions of oxidation at the C4 position. Direct oxidation of an unprotected pyroglutamate can be challenging and may lead to side reactions. A more controlled approach involves:
-
Protection: Protect the N-H of the pyroglutamate, typically as a Boc or Cbz derivative.
-
Enolate Formation: Generate the enolate by treating the protected pyroglutamate ester with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) at low temperatures (e.g., -78 °C).
-
Oxidation: Quench the enolate with an electrophilic oxygen source. Common reagents include molecular oxygen, or more controllably, MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).
Careful control of temperature and the choice of base are critical to prevent racemization at the C2 position during enolate formation.
Q3: I am synthesizing 4-oxo-proline by oxidizing 4-hydroxy-L-proline. What are the best practices to maintain stereochemical integrity?
A3: This is a very common and effective route. The primary challenge is over-oxidation and epimerization.
-
Choice of Oxidant: Milder, more selective oxidation conditions are preferred. Reagents like SO3-pyridine complex (Parikh-Doering oxidation) or Dess-Martin periodinane (DMP) are often effective and can be performed under neutral or mildly acidic conditions, which suppresses enolization and subsequent racemization. Swern oxidation is also an option, but requires careful temperature control to avoid side reactions.
-
Protecting Groups: The choice of N-protecting group is crucial. Urethane-based protecting groups like Boc (tert-Butoxycarbonyl) and Cbz (Benzyloxycarbonyl) are highly recommended.[5] They are known to suppress racemization by reducing the acidity of the α-proton and disfavoring the formation of oxazolone intermediates during subsequent coupling steps.[5]
-
Reaction Conditions: Perform the oxidation at low temperatures (e.g., 0 °C to room temperature) and monitor the reaction closely to avoid prolonged reaction times, which can increase the risk of epimerization.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Significant D-isomer detected after coupling N-Boc-4-oxo-L-proline in a peptide synthesis.
| Potential Cause | Explanation & Solution |
| Inappropriate Coupling Reagent/Additive | The combination of a carbodiimide like DIC with 1-hydroxybenzotriazole (HOBt) in DMF is known to promote racemization in proline derivatives.[6] HOBt can act as a catalyst for racemization.[6] Solution: Switch to a low-racemization coupling reagent based on OxymaPure (e.g., COMU, HCTU) or use a mixed anhydride procedure in a less polar solvent like THF or DCM.[1][6] |
| Excessive Base or Strong Base | Strong, non-sterically hindered bases like Diisopropylethylamine (DIEA) can readily abstract the acidic α-proton of the 4-oxo-proline, leading to enolization and racemization.[2][7] Solution: Use a more sterically hindered base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM), which are less likely to cause epimerization. Use the minimum stoichiometric amount of base required.[2] |
| Elevated Temperature | Microwave-assisted or high-temperature couplings significantly accelerate all reaction kinetics, including the rate of racemization.[1] Solution: Perform the coupling at a lower temperature (e.g., 0 °C or room temperature). If using a microwave, carefully optimize the temperature and time to find a balance between coupling efficiency and stereochemical preservation. |
| Solvent Effects | Polar aprotic solvents like DMF can stabilize the charged enolate intermediate, favoring the racemization pathway.[1] Solution: Consider performing the coupling in a less polar solvent like Dichloromethane (DCM) if the solubility of your reagents allows.[6] |
Issue 2: My final 4-oxo-proline analog shows poor diastereoselectivity after an alkylation step.
| Potential Cause | Explanation & Solution |
| Thermodynamic Control | Alkylation or Michael additions of 4-oxoproline enolates can be poorly stereoselective if the initially formed product can equilibrate via deprotonation-reprotonation cycles.[8][9] This leads to the thermodynamically more stable product, which may not be the desired diastereomer. Solution: Use kinetic control conditions: low temperature (-78 °C), a strong non-nucleophilic base (e.g., KHMDS with a crown ether additive), and a highly reactive electrophile to ensure the reaction is fast and irreversible.[10] |
| Bulky N-Protecting Group | The N-protecting group can direct the approach of the electrophile. A bulky group can provide effective facial shielding. Solution: The N-(9-phenylfluoren-9-yl) (Pf) group has been shown to provide excellent stereodirection in aldol condensations with 4-oxoproline enolates, leading to high diastereoselectivity.[8][9][11] |
Visual & Methodological Guides
Diagram: Mechanism of C2 Racemization
The following diagram illustrates the base-catalyzed racemization pathway at the α-carbon (C2) of an N-protected 4-oxo-proline derivative.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Diagram: Troubleshooting Workflow for Racemization
Use this workflow to diagnose and resolve issues of epimerization during your synthesis.
Caption: A decision tree for troubleshooting racemization issues.
Recommended Protocol: Oxidation of N-Boc-4-hydroxy-L-proline via Parikh-Doering Oxidation
This protocol provides a reliable method for the synthesis of N-Boc-4-oxo-L-proline from its hydroxy precursor with minimal risk of epimerization.
Materials:
-
N-Boc-4-hydroxy-L-proline
-
Sulfur trioxide pyridine complex (SO3·py)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve N-Boc-4-hydroxy-L-proline (1.0 eq) in anhydrous DMSO (approx. 0.5 M). Add anhydrous DCM to the same volume as DMSO.
-
Base Addition: Add triethylamine (5.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Oxidant Addition: In a separate flask, prepare a solution of SO3·py (3.0 eq) in anhydrous DMSO. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO3 solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-Boc-4-oxo-L-proline by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient).
Self-Validation: The stereochemical purity of the final product should be confirmed by chiral HPLC analysis or by converting the product to a known derivative and measuring its optical rotation.
References
-
Kiso, Y., Kai, Y., Yajima, H., & Kuwata, S. (1988). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. Retrieved from [Link]
-
Blanco, M. J., Paleo, M. R., Penide, C., & Sardina, F. J. (1999). Stereoselective Reactions of N-(9-Phenylfluoren-9-yl)-4-oxoproline Enolates. An Expedient Route for the Preparation of Conformationally Restricted Amino Acid Analogues. The Journal of Organic Chemistry, 64(24), 8786–8793. Retrieved from [Link]
-
ResearchGate. (2021). Proposed mechanism for the racemization of the proline catalyst 25a. (a) (i) CDI, DMF, (ii) N-Cbz-guanidine. ResearchGate. Retrieved from [Link]
-
Blanco, M. J., Paleo, M. R., Penide, C., & Sardina, F. J. (1999). Stereoselective Reactions of N-(9-Phenylfluoren-9-yl)-4-oxoproline Enolates. An Expedient Route for the Preparation of Conformationally Restricted Amino Acid Analogues. PubMed. Retrieved from [Link]
-
ACS Publications. (1999). Stereoselective Reactions of N-(9-Phenylfluoren-9-yl)-4-oxoproline Enolates. An Expedient Route for the Preparation of Conformationally Restricted Amino Acid Analogues. The Journal of Organic Chemistry. Retrieved from [Link]
-
Nizova, I. A., Krasnov, V. P., Levit, G. L., & Kodess, M. I. (2002). Synthesis of (2S, 4S)-4-phenylamino-5-oxoproline derivatives. PubMed. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Fisher, G. H., & Richards, J. H. (1993). Energetics of proline racemase: racemization of unlabeled proline in the unsaturated, saturated, and oversaturated regimes. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). Studies on racemization kinetics of L-proline and L-histidine. ResearchGate. Retrieved from [Link]
-
de la Cruz, R., & Martin, V. S. (2011). Stereoselective Synthesis of Quaternary Proline Analogues. Molecules, 16(2), 1569–1606. Retrieved from [Link]
-
Albericio, F., & Alvarez, M. (2009). Amino Acid-Protecting Groups. Academia.edu. Retrieved from [Link]
-
Hibino, H., Miki, Y., & Nishiuchi, Y. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective alkylation of 4-oxoproline derivatives. ResearchGate. Retrieved from [Link]
-
Albericio, F., & Alvarez, M. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
-
Radboud Repository. (n.d.). Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. Radboud Repository. Retrieved from [Link]
-
Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(32), 10271–10283. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]
-
Zhao Group @ UIUC. (2022). Anaerobic Hydroxyproline Degradation Involving C–N Cleavage by a Glycyl Radical Enzyme. Zhao Group @ UIUC. Retrieved from [Link]
-
Liu, J., & Chen, X. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Synthetic and Systems Biotechnology, 6(2), 76–83. Retrieved from [Link]
-
Biology Lectures. (2023). Hydroxyproline Assay Explained: The Ultimate Method to Determine Collagen Content. YouTube. Retrieved from [Link]
-
Sereda, M. Y., & Shur, A. S. (2022). Catabolism of Hydroxyproline in Vertebrates: Physiology, Evolution, Genetic Diseases and New siRNA Approach for Treatment. International Journal of Molecular Sciences, 23(2), 929. Retrieved from [Link]
-
Britton, R., & de la Fuente, J. (2021). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2021(4), M1291. Retrieved from [Link]
-
ACS Publications. (1996). Conversion of L-pyroglutamic acid to 4-alkyl-substituted L-prolines. The synthesis of trans-4-cyclohexyl-L-proline. The Journal of Organic Chemistry. Retrieved from [Link]
-
Bachhawat, A. K., & Kumar, A. (2018). Pyroglutamic acid: Throwing light on a lightly studied metabolite. Current Science, 114(2), 254-260. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stereoselective Reactions of N-(9-Phenylfluoren-9-yl)-4-oxoproline Enolates. An Expedient Route for the Preparation of Conformationally Restricted Amino Acid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Protected Spirocyclic Compounds
Welcome to the Technical Support Center. Spirocyclic scaffolds—such as oxetane-fused piperidines and azaspiroalkanes—are highly valued in modern drug discovery for their ability to improve metabolic stability and solubility while exploring novel 3D chemical space[1]. However, their rigid, polar cores combined with lipophilic protecting groups like tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) create unique chromatographic challenges[2][3].
This guide is designed to help researchers troubleshoot common purification bottlenecks, understand the physicochemical causality behind these issues, and implement self-validating protocols for the isolation of high-purity spirocyclic intermediates.
Diagnostic Workflow
Workflow for selecting purification and detection strategies for protected spirocycles.
Troubleshooting & FAQs
Q1: My Boc-protected spirocyclic amine is degrading or streaking severely on the silica column. How do I prevent this?
Root Cause (Causality): Silica gel possesses weakly acidic silanol groups (pH ~4.5–5.5). While the Boc group is generally robust, the localized electron density and ring strain inherent to certain spirocyclic conformations can increase the carbamate's susceptibility to protonation. This leads to premature, partial Boc-deprotection on the column[4]. Furthermore, the exposed polar heteroatoms in the 3D spirocyclic core interact strongly with these silanols, causing severe streaking.
Solution:
-
Neutralize the Stationary Phase: Pre-treat the silica gel by flushing the column with 1–2 column volumes (CV) of your starting mobile phase containing 1% Triethylamine (TEA) or 0.1% aqueous ammonia.
-
Buffer the Mobile Phase: Maintain 0.1%–1% TEA in your elution solvent throughout the run.
Validation Check: Spot the collected fractions on a TLC plate. If the compound no longer streaks and the
value is consistent with the crude TLC, the silanol interactions have been successfully suppressed.
Q2: I cannot see my Boc-protected spirocyclic intermediate on the UV detector during flash chromatography. What are my options?
Root Cause (Causality): The Boc protecting group and aliphatic spirocyclic cores (e.g., oxa-azaspiroalkanes) lack a conjugated
Solution:
-
In-line Detection: Switch to an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). These detectors evaporate the mobile phase and measure the light scattered by the remaining non-volatile analyte particles, making them independent of the molecule's optical properties[5][6].
-
Off-line Visualization: If ELSD is unavailable, collect fractions based on predicted retention volumes and spot them on a TLC plate. Stain with Potassium Permanganate (KMnO
) or Phosphomolybdic acid (PMA), followed by heating.
Q3: How does the purification of Cbz-protected spirocycles differ from Boc-protected ones?
Root Cause (Causality): The Carboxybenzyl (Cbz) group contains a phenyl ring, which acts as a strong UV chromophore. Additionally, the Cbz carbamate is highly stable to the mildly acidic conditions of standard silica gel.
Solution: Cbz-protected spirocycles can typically be purified using standard normal-phase chromatography with real-time UV monitoring at 254 nm. No basic additives are usually required unless the spirocyclic core contains secondary, unprotected basic sites.
Step-by-Step Methodologies
Protocol A: Reverse-Phase (C18) Purification of Boc-Protected Spirocycles
Use this protocol when normal-phase chromatography fails due to extreme polarity or acid sensitivity.
-
Column Selection: Equip the flash system with a C18 functionalized silica cartridge (e.g., 40 µm particle size)[6].
-
Solvent System Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality Note: Formic acid is a weak acid; during the short residence time on the column, it will not cleave the Boc group but will keep any trace basic sites protonated to sharpen the peak shape.
-
Sample Loading: Dissolve the crude Boc-spirocycle in a minimum volume of DMSO or Acetonitrile. Inject onto the column.
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 column volumes (CV).
-
Detection: Monitor the eluent using an ELSD[6]. Set the drift tube temperature to 40–50 °C to ensure complete solvent evaporation without volatilizing the spirocyclic compound.
-
Recovery: Pool the ELSD-triggered fractions and lyophilize (freeze-dry) to remove water and acetonitrile, yielding the pure Boc-protected intermediate.
Validation Check: Analyze the lyophilized powder via
H NMR. The presence of a sharp singlet at ~1.4 ppm (9H) confirms the Boc group remains intact.
Protocol B: Normal-Phase Purification of Cbz-Protected Spirocycles
-
Column Preparation: Equilibrate a standard bare silica column with Hexane/Ethyl Acetate (90:10, v/v).
-
Sample Loading: Dry-load the crude mixture by dissolving it in Dichloromethane (DCM), adding a mass of Celite equal to the crude mass, and evaporating the solvent to a free-flowing powder. Load the solid cartridge onto the system.
-
Elution: Apply a linear gradient from 10% to 60% Ethyl Acetate in Hexane over 12 CV.
-
Detection & Collection: Monitor UV absorbance at 254 nm. Collect fractions corresponding to the major UV-active peak.
-
Concentration: Evaporate the pooled fractions under reduced pressure to isolate the pure Cbz-spirocycle.
Quantitative Data: Chromatographic Parameters
| Parameter | Boc-Protected Spirocycles | Cbz-Protected Spirocycles |
| Preferred Stationary Phase | Neutralized Silica (NP) or C18 (RP) | Bare Silica (Normal Phase) |
| Typical Mobile Phase (NP) | DCM / MeOH (with 1% TEA) | Hexane / EtOAc |
| Typical Mobile Phase (RP) | Water / MeCN (0.1% Formic Acid) | Water / MeOH |
| Primary Detection Method | ELSD / CAD / KMnO | UV (254 nm) |
| Acid Sensitivity on Silica | Moderate to High (Deprotection risk) | Low (Highly Stable) |
| Average | 0.2 - 0.4 (Prone to streaking without TEA) | 0.4 - 0.6 (Typically sharp spots) |
References
-
Benchchem. "Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes." Benchchem. URL:[2]
-
Ceusters, S., et al. "Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization." National Institutes of Health (PMC). URL:[6]
-
Benchchem. "Physical and chemical characteristics of Boc-NH-PEG36-amine." Benchchem. URL:[5]
-
Lytvynenko, O. S., et al. "Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks." ResearchGate. URL:[3]
-
Tota, A., et al. "Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity." ACS Catalysis. URL:[4]
-
Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, ACS Publications. URL:[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers’ Lactamization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable spirocyclic intermediate. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the complexities of this synthesis and improve your reaction yields.
The construction of spirocyclic scaffolds, particularly those with defined stereochemistry, can be a significant synthetic challenge.[1][2] This guide will address common issues, from low yields and side reactions to purification difficulties, providing not just solutions but also the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the synthesis of (S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in this multi-step synthesis are a common frustration and can often be traced back to a few critical stages. A systematic evaluation of your process is the most effective troubleshooting approach.[3]
Primary Causes and Solutions:
-
Inefficient Cyclopropanation: The formation of the spirocyclic cyclopropane ring is a pivotal and often yield-determining step.
-
The Simmons-Smith reaction and its variants are commonly employed for the cyclopropanation of the precursor, a 4-methylene proline derivative. [4] The reactivity of the zinc carbenoid is crucial.
-
Solution: Ensure your zinc-copper couple is highly activated for the Simmons-Smith reaction. Alternatively, consider using diethylzinc (Et₂Zn) with diiodomethane (CH₂I₂), which can be more reactive.[5][6] The choice of solvent can also be critical; ethereal solvents like diethyl ether or THF are generally preferred.
-
-
Suboptimal Protection/Deprotection Steps: The stability and handling of the N-Boc and N-Cbz protecting groups are critical.
-
Incomplete Protection: If the initial protection of the proline derivative is not quantitative, it can lead to a complex mixture of products in subsequent steps.
-
Side Reactions During Deprotection: The acidic conditions required for Boc group removal can sometimes lead to undesired side reactions if not carefully controlled.[7]
-
Solution: For the Boc protection, ensure anhydrous conditions and use a slight excess of Boc-anhydride. For Cbz protection, maintaining a pH between 8 and 10 is crucial to prevent decomposition of benzyl chloroformate and racemization.[8]
-
-
Purification Losses: Spirocyclic compounds can sometimes be challenging to purify due to their unique three-dimensional structures.
-
Solution: Column chromatography is often necessary. A careful screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to achieve optimal separation. It may also be beneficial to analyze crude reaction mixtures at various time points to monitor product formation and potential decomposition.[3]
-
Experimental Protocol: Optimized Simmons-Smith Cyclopropanation
-
To a stirred suspension of activated zinc-copper couple (3.0 eq.) in anhydrous diethyl ether (10 mL/mmol of substrate) under an inert atmosphere (argon or nitrogen), add a solution of the 4-methyleneproline precursor (1.0 eq.) in anhydrous diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Add diiodomethane (2.5 eq.) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Q2: I am observing significant side product formation. What are the common side reactions and how can they be minimized?
A2: Side product formation is a key challenge in achieving high purity and yield. The structure of your starting materials and the reaction conditions play a significant role.
Common Side Reactions and Mitigation Strategies:
-
Dimerization of the Alkene: During cyclopropanation, the starting alkene can sometimes dimerize, especially at higher concentrations or temperatures.
-
Solution: Maintain a dilute reaction mixture and control the temperature carefully, especially during the addition of the carbenoid precursor.
-
-
Incomplete Oxidation: If your synthesis involves an oxidation step to form the 4-oxo group, incomplete conversion can be a problem.
-
Solution: Ensure the correct stoichiometry of the oxidizing agent. Screening different oxidation conditions (e.g., Swern, Dess-Martin) may be necessary to find the optimal method for your specific substrate.
-
-
Racemization: The stereochemical integrity of the chiral center is paramount.
-
Solution: Avoid harsh basic or acidic conditions, especially at elevated temperatures. When introducing the Cbz group, careful pH control is essential to prevent racemization.[8] Using coupling reagents known for low racemization, such as DIC/Oxyma, can be beneficial in related amide bond formations.[7]
-
Visualizing the Main Reaction and a Potential Side Reaction:
Caption: Desired synthetic pathway versus a common side reaction.
Q3: The purification of the final ketone product is proving difficult. Are there any specific techniques or considerations?
A3: The purification of ketones, in general, can be challenging due to their polarity and potential for enolization or side reactions on silica gel.[9]
Purification Strategies:
-
Column Chromatography Optimization:
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
Silica Gel Deactivation: If you suspect your compound is sensitive to the acidity of silica gel, you can deactivate it by pre-treating with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% in the mobile phase).
-
-
Alternative Purification Methods:
-
Crystallization: If your product is a solid, attempting to crystallize it from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.
-
Preparative HPLC: For small-scale, high-purity requirements, preparative reverse-phase HPLC can be an excellent option.
-
Data Summary: Recommended Starting Conditions for Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for most organic compound purification. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Good starting point for separating moderately polar compounds. |
| Gradient | 5% to 40% Ethyl Acetate | Allows for the elution of a range of polarities. |
| Additive | 0.5-1% Triethylamine (optional) | Deactivates acidic sites on silica gel, preventing product degradation. |
Q4: How do the Boc and Cbz protecting groups influence the reaction, and are there any common issues associated with them?
A4: The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are both carbamate-based protecting groups for amines, but they have different properties and methods of removal, which is a key concept in orthogonal protection strategies.[10]
-
Boc Group:
-
Role: It is a bulky group that can influence the stereochemical outcome of reactions by steric hindrance. It is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid).[10]
-
Common Issues: The generation of a tert-butyl cation during deprotection can lead to alkylation of nucleophilic side chains.[7] The use of scavengers in the cleavage cocktail is often necessary.
-
-
Cbz Group:
-
Role: The Cbz group is known for often making the protected compound easier to crystallize and more stable.[8] It is stable to acidic and basic conditions but is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C).[11]
-
Common Issues: The hydrogenation conditions for Cbz removal can also reduce other functional groups in the molecule, such as alkenes or alkynes. Careful selection of the catalyst and reaction conditions is necessary.
-
Troubleshooting Workflow for Protecting Group Issues
Caption: A troubleshooting flowchart for protecting group-related issues.
References
-
Challenges in the construction of C2-symmetric axially spirocyclic... - ResearchGate. Available at: [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. Available at: [Link]
-
Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC. Available at: [Link]
-
Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists | Request PDF - ResearchGate. Available at: [Link]
-
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - R Discovery. Available at: [Link]
-
Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists - PubMed. Available at: [Link]
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction | Organic Letters - ACS Publications. Available at: [Link]
- CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents.
-
Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under - RSC Publishing. Available at: [Link]
-
Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F. Available at: [Link]
-
Thieme E-Journals - Synthesis / Full Text - Who we serve. Available at: [Link]
- US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents.
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
- US2826537A - Method for purification of ketones - Google Patents.
-
Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with .beta.-keto phosphonates. Available at: [Link]
-
Commonly used methods for cyclopropanation reactions. - ResearchGate. Available at: [Link]
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - MDPI. Available at: [Link]
-
Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - PMC. Available at: [Link]
-
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid - PubMed. Available at: [Link]
-
(6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid | C12H19NO4 | CID - PubChem. Available at: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]
-
Stereoselective Cyclopropanation Reactions. Available at: [Link]
-
Studies on Reactions of Cyclopropanated Pyrrole: Synthesis of Bis-β-homoproline, Tropane- and Pyrrolidinone-derivatives. Available at: [Link]
-
Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications. Available at: [Link]
-
Cyclopropanation - Wikipedia. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[2][12] HEPTANECARBOXYLATE DERIVATIVES | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spirocyclization Reaction Troubleshooting Guide
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Chemical Technologies Division Subject: Optimization and Troubleshooting of Spirocyclization Protocols
Strategic Overview: Selecting the Right Pathway
Spirocycles are privileged scaffolds in drug discovery due to their ability to project functionality in three-dimensional space, improving metabolic stability and receptor selectivity. However, their synthesis is often the bottleneck in SAR campaigns.
This guide moves beyond standard textbook procedures to address the "hidden" failure modes of spirocyclization. We focus on the three most prevalent methodologies: Oxidative Dearomatization , Transition-Metal Catalyzed Activation , and Cycloadditions .
Decision Matrix: Method Selection
Before troubleshooting, verify you are using the correct method for your substrate class.
Figure 1: Strategic decision tree for selecting the optimal spirocyclization methodology based on starting material electronic properties.
Module 1: Oxidative Dearomatization (Hypervalent Iodine)
Context: This is the "workhorse" reaction for converting phenols (e.g., tyrosine derivatives) into spirodienones. The most common reagents are PIDA (Diacetoxyiodo)benzene and PIFA [Bis(trifluoroacetoxy)iodo]benzene.
Common Failure Mode: The "Phenolic Return"
Symptom: The reaction proceeds, but the isolated product is the starting phenol or a rearranged aromatic system, not the spirocycle. Root Cause: Spirodienones are thermodynamically less stable than their aromatic precursors. Acidic conditions (generated by the release of AcOH or TFA from the reagent) catalyze the rearrangement of the spirocycle back to a phenol (Lien-type rearrangement) or migration of the alkyl group.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Reagent Choice | Switch from PIFA to PIDA if possible. | PIFA releases TFA (strong acid), accelerating rearrangement. PIDA releases AcOH (weak acid). |
| Acid Scavengers | Add solid NaHCO₃ or MgO (2-5 equiv). | Neutralizes the acid byproduct in situ without solubilizing basic species that might hydrolyze the product. |
| Solvent System | Use TFE (2,2,2-Trifluoroethanol) or HFIP . | Fluorinated solvents stabilize the radical/cationic intermediates via H-bonding and are non-nucleophilic, preventing solvent attack [1]. |
| Temperature | Maintain 0°C to -40°C . | Low temps kinetically trap the spirocycle; room temp favors thermodynamic relaxation to the aromatic system. |
FAQ: "Why am I getting a -lactone instead of a spiro-lactam?"
Scenario: You are cyclizing a tyrosine derivative with an amide side chain. Answer: This is a competition between the amide nitrogen and the carbonyl oxygen.
-
Mechanism: The hypervalent iodine activates the phenol. If the solvent is nucleophilic (e.g., MeOH), it may intercept the intermediate. If the solvent is non-nucleophilic (TFE), the internal nucleophile attacks.
-
Fix: To favor the lactam (N-attack), ensure the amide N-H is sufficiently acidic or deprotonated. However, if the conformation favors O-attack, you may form the imidate or lactone. Increasing steric bulk on the nitrogen can sometimes force O-cyclization, while using N-protecting groups that increase N-nucleophilicity (like simple alkyls vs. electron-withdrawing acyls) favors the lactam [2].
Module 2: Transition-Metal Catalyzed Spirocyclization
Context: Using Pd, Rh, or Au to activate alkynes or C-H bonds for spiro-annulation. Common in building spiroindolines or spirooxindoles.
Common Failure Mode: Catalyst Deactivation (The "Black Metal" Crash)
Symptom: Reaction stalls at 20-30% conversion; precipitation of palladium black is observed. Root Cause: Spirocyclization often involves forming a quaternary center, which is sterically crowded. This slows down the Reductive Elimination step, extending the lifetime of the active catalyst species and making it vulnerable to aggregation (death).
Troubleshooting Protocol:
-
Ligand Upgrade: Switch to electron-rich, bulky phosphines (e.g., XPhos , BrettPhos ) or N-Heterocyclic Carbenes (NHC ).
-
Why: Bulky ligands prevent metal aggregation; electron-richness speeds up oxidative addition (if that is the rate-limiting step) or stabilizes the high-oxidation state intermediate.
-
-
Additives: Add AgSbF₆ or AgOTf (for Pd/Au catalysis).
-
Why: Halide abstraction creates a cationic metal center, which is often more reactive toward alkynes/alkenes and opens a coordination site [3].
-
-
Concentration: Dilute the reaction (0.05 M vs 0.1 M).
-
Why: High concentration favors bimolecular catalyst decomposition pathways over the unimolecular cyclization event.
-
Visualizing the Pathway
The following diagram illustrates the critical "fork in the road" for Palladium-catalyzed spirocyclization:
Figure 2: Mechanistic flow of Pd-catalyzed spirocyclization. Green nodes indicate the desired pathway; red nodes indicate failure modes caused by steric congestion at the spiro-center.
Module 3: Stereocontrol (Diastereoselectivity)[1]
Context: Creating the spiro-center generates a new chiral center. Controlling the relative stereochemistry (diastereomeric ratio, dr) is notoriously difficult.
Troubleshooting Low Diastereoselectivity (dr < 3:1)
Q: "I have a 1:1 mixture of diastereomers. How do I improve the dr?"
A: The solution lies in identifying the "Selectivity Handle."
-
Solvent Polarity Scan:
-
Action: Run parallel screens in Toluene (non-polar) vs. Acetonitrile or MeOH (polar).
-
Mechanism:[1][2][3][4] In ionic mechanisms (e.g., cationic spirocyclization), polar solvents separate the ion pair, often relaxing stereocontrol. Non-polar solvents promote a tight ion pair, where the counter-ion or leaving group can shield one face of the molecule, enhancing selectivity [4].
-
-
Temperature Drop:
-
The "Chiral Relay" (Substrate Control):
-
Action: If using a chiral catalyst fails, install a temporary bulky group (e.g., tert-butyl or TBDMS) adjacent to the reaction center on the substrate.
-
Mechanism:[1][2][3][4] This leverages A(1,3)-strain to lock the substrate conformation, forcing the cyclization to occur from the less hindered face (1,2-induction or 1,3-induction).
-
References
-
Dohi, T.; Kita, Y. Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chem. Commun.[5]2009 , 2073–2085. Link
-
Miyazawa, M. et al. Hypervalent Iodine-Mediated Spirocyclization of 2-(4-Hydroxybenzamido)acrylates. Org.[6][7] Biomol. Chem.2012 , 10, 4844. Link
-
Trost, B. M. et al. Transition-Metal-Catalyzed Synthesis of Spiro Compounds. Angew.[3][8] Chem. Int. Ed.2016 , 55, 1–25. Link
-
Zhuo, C-X. et al. Enantioselective Synthesis of Spirocyclic Compounds via Organo-Cascade Strategies. Chem. Rev.[5]2015 , 115, 8652. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of polycyclic spiroindolines via the Dy-catalyzed cascade reaction of 3-(2-isocyanoethyl)indoles with aziridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Spectroscopic Analysis of (S)-6-Cbz-5-Boc-4-oxo-5-azaspiroheptane Purity: A Comparative Guide to Analytical Methodologies
Spectroscopic Analysis of (S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[1]heptane Purity: A Comparative Guide to Analytical Methodologies
Executive Summary
As a Senior Application Scientist, I frequently oversee the analytical validation of highly functionalized chiral building blocks. (S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[1]heptane is a conformationally restricted spirocyclic lactam pivotal in the development of advanced peptidomimetics and targeted therapeutics, including quinolone antibacterials ()[2].
Because of its dual-protected nature (Boc and Cbz) and the inherent ring strain of the spiro[1]heptane system, this molecule is susceptible to specific degradation pathways, such as thermal deprotection or epimerization at the C6 stereocenter. This guide objectively compares the performance of orthogonal analytical methodologies—NMR, Chiral SFC, HPLC, and LC-HRMS—providing self-validating experimental protocols to ensure absolute chemical and enantiomeric purity.
Comparative Analysis of Analytical Methodologies
Determining the purity of heavily protected spirocycles requires a multi-tiered approach. Relying on a single technique often leads to false positives regarding impurity profiles.
1D/2D NMR Spectroscopy: Structural Integrity & Rotamer Deconvolution
Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the structural backbone and diastereomeric purity. However, analyzing (S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[1]heptane presents a specific spectroscopic challenge: rotamers .
-
The Causality of Signal Broadening: The presence of the tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz) groups induces restricted rotation around the carbamate bonds on the NMR timescale. In
H and C NMR, these rotamers manifest as broadened or duplicated signals (e.g., the Boc tert-butyl singlet at ~1.45 ppm often splits), which inexperienced analysts frequently misidentify as chemical impurities ()[3]. -
The Solution: Variable-temperature (VT) NMR or 2D EXSY must be employed to coalesce these signals, proving that the "impurity" is merely a conformational isomer. Furthermore, the rigid spirocyclic geometry locks the cyclopropane protons in distinct magnetic environments, yielding clear chemical shift differences (
) that are highly sensitive to diastereomeric impurities ()[4].
Chiral SFC-UV vs. HPLC-UV: Enantiomeric Purity (ee%)
To determine the enantiomeric excess (ee%) of the (S)-enantiomer, chiral chromatography is mandatory.
-
The Causality of SFC Superiority: Traditional Normal-Phase HPLC often suffers from long retention times, high solvent consumption, and peak tailing for heavily protected lactams. In contrast, Chiral Supercritical Fluid Chromatography (SFC)—using supercritical CO
and a co-solvent like Methanol—offers superior diffusivity and lower viscosity. This results in sharper peaks, faster run times (<10 mins), and baseline resolution of the (R) and (S) enantiomers, making it the industry standard for spirocyclic scaffolds ()[5].
LC-HRMS: Trace Impurity Profiling
-
The Causality of Ionization Control: While NMR detects impurities >1%, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is required to identify trace process-related impurities (<0.1%), such as des-Boc or des-Cbz degradation products. Because the Boc group is labile under harsh electrospray ionization (ESI+) conditions, the fragmentor voltage must be carefully tuned to prevent in-source fragmentation, which would otherwise skew the purity data ()[6].
Data Presentation: Performance Comparison
The following table summarizes the comparative performance of these analytical alternatives for evaluating (S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[1]heptane.
| Analytical Technique | Primary Application | Limit of Detection (LOD) | Key Advantages | Limitations |
| 1D/2D qNMR | Absolute chemical purity, structural ID | ~1.0% | Non-destructive; universal detection without reference standards. | Susceptible to rotamer-induced signal broadening; lower sensitivity. |
| Chiral SFC-UV | Enantiomeric Excess (ee%) | ~0.05% | High resolution; fast run times (<10 min); environmentally friendly. | Requires specialized supercritical fluid instrumentation. |
| Chiral HPLC-UV | Enantiomeric Excess (ee%) | ~0.1% | Ubiquitous instrumentation; easy to scale to preparative levels. | Long run times; peak tailing; high toxic solvent consumption. |
| LC-HRMS (ESI+) | Trace impurity profiling | <0.01% | High mass accuracy for identifying unknown trace degradants. | In-source fragmentation of Boc/Cbz groups can create false impurity peaks. |
Self-Validating Experimental Protocols
To ensure trustworthiness, every analytical workflow must be a self-validating system. The following protocols incorporate internal checks to guarantee data integrity.
Protocol 1: Quantitative H-NMR (qNMR) for Absolute Chemical Purity
Self-Validation Mechanism: Utilizes a certified internal standard to ensure absolute mass balance, eliminating errors from residual solvents or invisible inorganic salts.
-
Sample Preparation: Accurately weigh ~20.0 mg of the (S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[1]heptane sample and ~5.0 mg of a certified internal standard (e.g., 1,3,5-Trimethoxybenzene, NIST SRM) into a vial using a calibrated microbalance.
-
Solvation: Dissolve the mixture in 0.6 mL of CDCl
(containing 0.03% v/v TMS for chemical shift referencing). -
Acquisition: Acquire
H NMR spectra at 298 K. Critical Step: Set the relaxation delay (D1) to at least (typically 60 seconds) to ensure the complete magnetic relaxation of all spins. Failure to do so will result in skewed quantitative integration. -
Integration & Calculation: Integrate the isolated cyclopropane multiplet of the spirocycle (~0.8 ppm) against the internal standard's aromatic protons (~6.1 ppm) to calculate the absolute %w/w purity.
Protocol 2: Chiral SFC-UV for Enantiomeric Excess (ee%)
Self-Validation Mechanism: Mandates the injection of a racemic reference standard prior to sample analysis to mathematically prove system resolution.
-
System Suitability (The Validation Step): Inject 5 µL of a 1 mg/mL racemic mixture of 6-Cbz-5-Boc-4-oxo-5-azaspiro[1]heptane onto a Chiralpak IC column (4.6 x 250 mm, 5 µm).
-
Chromatographic Conditions: Run an isocratic mobile phase of 85% scCO
/ 15% MeOH at a flow rate of 3.0 mL/min and a backpressure of 120 bar. -
Resolution Confirmation: Confirm that the baseline resolution (
) between the (R) and (S) enantiomers is > 2.0 at 210 nm. Do not proceed until this metric is met. -
Sample Analysis: Inject the pure (S)-enantiomer batch under identical conditions. Calculate the ee% by comparing the Area Under the Curve (AUC) of the target peak against any detected (R)-enantiomer peak.
Analytical Workflow Visualization
Orthogonal analytical workflow for validating spirocyclic building block purity.
References
-
Title: Synthesis of (S)-7-Amino-5-azaspiro[1]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid Source: Molecules (MDPI) URL: [Link]
-
Title: Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks Source: ChemRxiv URL: [Link]
-
Title: A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Comprehensive spectral identification of key intermediates to the final product of the chiral pool synthesis of radezolid Source: PMC (National Institutes of Health) URL: [Link]
Sources
- 1. WO2011006960A1 - Spiro amino compounds suitable for the treatment of inter alia sleep disorders and drug addiction - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comprehensive spectral identification of key intermediates to the final product of the chiral pool synthesis of radezolid - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability and Orthogonal Deprotection of Cbz vs. Boc Protecting Groups on Spirocyclic Amino Acids
In modern drug development, the shift from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional architectures has made spirocyclic amino acids invaluable. Scaffolds such as spiro[3.3]heptane and azaspiro[3.4]octane offer rigid conformational restriction, improving target binding affinity and metabolic stability while mimicking the acid-base properties of natural amino acids[1].
However, synthesizing these complex, sterically hindered molecules requires robust protection strategies. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are the gold standards for amine protection. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of their stability, mechanistic behavior, and deprotection kinetics specifically within the sterically demanding environment of spirocyclic systems.
Mechanistic Causality & Stability Profiles
The strategic utility of Boc and Cbz lies in their absolute orthogonality—the ability to selectively cleave one without affecting the other, which is critical for the functionalization of multi-nitrogen spirocycles (e.g., diazaspiroalkanes)[1.1].
Boc (tert-Butyloxycarbonyl)
Boc is strictly acid-labile. Its deprotection is driven by the thermodynamic stability of the resulting tert-butyl carbocation, which subsequently eliminates a proton to form isobutylene gas and CO₂[1.4].
-
Spirocyclic Context : Because the attacking species is a small proton, Boc deprotection is generally unaffected by the steric bulk of the adjacent spirocyclic quaternary center. However, caution is required: in highly strained systems like spirocyclic azetidines, the transient carbocationic environment during TFA cleavage can trigger unintended ring-expansion to oxazinan-2-ones[1.10]. Furthermore, Boc cannot be used if the spirocycle contains acid-prone functional groups like ketals[1.7].
Cbz (Benzyloxycarbonyl)
Cbz is primarily cleaved via reductive catalytic hydrogenolysis (H₂, Pd/C), yielding toluene and CO₂[1.2]. It is highly stable to the mild acidic conditions used for Boc removal.
-
Spirocyclic Context : Cbz hydrogenolysis can be significantly retarded in spirocyclic systems. The bulky quaternary carbon can sterically shield the benzyl-oxygen bond from effectively coordinating with the palladium surface, often necessitating higher catalyst loadings or elevated hydrogen pressure compared to linear amino acids.
Orthogonal Deprotection Workflow
Orthogonal deprotection workflow for a dual-protected spirocyclic amino acid scaffold.
Quantitative Data & Stability Comparison
The following tables summarize the empirical stability and kinetic data for these protecting groups when applied to sterically demanding spirocycles.
Table 1: Comparative Stability Matrix
| Property / Condition | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Mechanistic & Spirocyclic Context |
| Cleavage Reagent | Strong Acids (TFA, HCl) | H₂, Pd/C (Hydrogenolysis) | Boc relies on carbocation stability; Cbz relies on Pd-surface coordination. |
| Byproducts | Isobutylene (gas), CO₂ (gas) | Toluene (liquid), CO₂ (gas) | Boc byproducts are volatile, simplifying purification[1.2]. |
| Base Stability | Highly Stable | Highly Stable | Both resist piperidine/NaOH, allowing orthogonal Fmoc strategies. |
| Steric Sensitivity | Low to Moderate | High | Spirocyclic quaternary centers heavily shield Cbz, slowing hydrogenolysis. |
| Side Reactions | Ring-expansion in strained spiro-azetidines[1.10] | Minimal | Acidic Boc cleavage can trigger carbocation rearrangements in strained rings. |
Table 2: Kinetic & Yield Data for Deprotection in Spirocyclic Systems
| Protecting Group | Spirocyclic Substrate | Deprotection Conditions | Time | Yield |
| Boc | Spiro[3.3]heptane amine | 50% TFA / DCM, 25 °C | 1–2 h | >95% |
| Cbz | Diazaspiro[3.4]octane | H₂ (balloon), 10% Pd/C, MeOH | 6–12 h* | 85–92% |
| Cbz | Spiro-oxindole | HBr / AcOH, 25 °C | 2–4 h | ~80% |
*Note: Extended reaction time is required due to steric shielding by the spirocyclic core.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the step-by-step methodologies for orthogonal deprotection, explicitly stating the causality behind the experimental design.
Protocol 1: Acid-Mediated Boc Cleavage in Spirocyclic Amines
Objective : Selective removal of the Boc group while preserving Cbz and avoiding spiro-ring degradation. Causality & Design : We utilize 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). TFA is strong enough to protonate the carbamate and drive the expulsion of the tert-butyl cation, but mild enough (compared to aqueous HCl) to prevent the hydrolysis of sensitive spiroketals or ring-expansion in strained azetidines[1.10]. DCM acts as a non-polar solvent that stabilizes the organic intermediates and easily dissipates the evolving CO₂ and isobutylene gases[1.2].
-
Preparation : Dissolve the Boc-protected spirocyclic amino acid (1.0 eq, ~0.2 mmol) in anhydrous DCM (1.0 mL) under a nitrogen atmosphere. Self-validation: Ensure complete dissolution; a heterogeneous mixture will lead to uneven deprotection kinetics.
-
Acid Addition : Cool the reaction to 0 °C using an ice bath. Dropwise add TFA (1.0 mL) to achieve a 1:1 v/v ratio. Causality: Cooling mitigates the exothermic protonation step, suppressing potential carbocation-mediated skeletal rearrangements in highly strained spirocycles.
-
Reaction Progression : Remove the ice bath and stir at room temperature for 1–2 hours. Self-validation: Monitor via TLC or LC-MS. The reaction is complete when the evolution of CO₂ bubbles ceases and the starting material is entirely consumed.
-
Workup & Isolation : Concentrate the mixture in vacuo to remove volatile DCM, TFA, and isobutylene. Co-evaporate with toluene (3 × 2 mL) to azeotropically remove residual TFA, yielding the deprotected amine as a stable TFA salt.
Protocol 2: Catalytic Hydrogenolysis of Cbz in Spirocyclic Amines
Objective : Selective cleavage of the Cbz group via Pd-catalyzed reduction, leaving the Boc group intact. Causality & Design : We employ 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere. The bulky quaternary center of spirocyclic amino acids often sterically hinders the approach of the benzyl group to the palladium surface. To counteract this, a higher catalyst loading (10-20% w/w) is used compared to standard linear peptides[1.1].
-
Catalyst Wetting : In a rigorously inert flask (Argon flushed), add 10% Pd/C (15-20% by weight of the substrate). Carefully wet the catalyst with a small volume of toluene (0.5 mL). Causality: Dry Pd/C is highly pyrophoric; wetting it with a non-volatile solvent prevents the ignition of methanol vapors.
-
Substrate Addition : Dissolve the Cbz-protected spirocycle (1.0 eq, ~0.15 mmol) in degassed Methanol (2.0 mL) and transfer it to the catalyst suspension.
-
Hydrogenation : Evacuate the flask and backfill with H₂ gas via a balloon (repeat 3 times). Stir vigorously at room temperature for 6–12 hours. Self-validation: Vigorous stirring is critical; hydrogen mass transfer into the solvent is the rate-limiting step, especially for sterically hindered spirocycles.
-
Filtration & Isolation : Once LC-MS confirms complete cleavage (yielding toluene and the free amine), purge the flask with Argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.
-
Concentration : Evaporate the filtrate in vacuo to isolate the free amine. The byproduct, toluene, is non-volatile under ambient conditions but is easily removed during this vacuum concentration step[1.2].
References
-
Chemistry Steps - Boc Protecting Group for Amines URL: [Link]
-
ACS Publications - Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles URL:[Link]
-
NIH / PMC - Synthetic Routes to Approved Drugs Containing a Spirocycle URL:[Link]
Sources
A Comparative Analysis of the Reactivity of 4-Oxo-Azaspiro[2.4]heptane and Other Proline Analogs in Organocatalysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth comparison of the predicted reactivity of 4-oxo-azaspiro[2.4]heptane with well-established proline analogs in the context of organocatalysis. By examining the unique structural features of this spirocyclic compound, we will extrapolate its potential performance in a model aldol reaction, supported by existing experimental data for other proline derivatives.
Introduction: The Enduring Legacy of Proline and the Quest for Novel Analogs
L-proline, a simple amino acid, has revolutionized asymmetric synthesis as a highly effective organocatalyst.[1][2][3][4] Its ability to mimic the function of natural aldolase enzymes, proceeding through an enamine-based mechanism, has made it a cornerstone of modern organic chemistry.[5] The rigid pyrrolidine ring of proline provides a chiral environment that can effectively control the stereochemical outcome of carbon-carbon bond-forming reactions.[6]
The success of proline has spurred the development of a vast array of analogs, each designed to fine-tune reactivity, enhance stereoselectivity, or improve solubility.[7] These modifications typically involve substitution on the pyrrolidine ring or alteration of the ring size itself. This guide focuses on a unique and less explored analog: 4-oxo-azaspiro[2.4]heptane. We will dissect its structural components to predict its reactivity in comparison to L-proline and other known analogs, offering a theoretical framework for its potential applications in organocatalysis.
Structural Analysis of Proline Analogs
The reactivity of proline and its analogs is intrinsically linked to their three-dimensional structure. Steric and stereoelectronic effects play a crucial role in dictating the conformation of the pyrrolidine ring and the subsequent stereochemical course of the reaction.[8][9]
L-Proline: The parent compound, characterized by its secondary amine and carboxylic acid functionalities, which act as a Lewis base and Brønsted acid, respectively.[3]
4-Hydroxy-L-proline: The hydroxyl group at the 4-position introduces a significant stereoelectronic effect, influencing the puckering of the pyrrolidine ring. This, in turn, can affect the stability of the transition state and the diastereoselectivity of the reaction.[9]
4-Oxo-Azaspiro[2.4]heptane: This intriguing analog presents a unique combination of structural features:
-
A Ketone at the 4-Position: The electron-withdrawing nature of the carbonyl group is expected to exert a strong stereoelectronic influence, similar to the hydroxyl group in 4-hydroxyproline.
-
A Spiro-fused Cyclopropane Ring: This introduces significant ring strain and steric bulk. The cyclopropyl group's unique electronic properties may also play a role in modulating the catalyst's reactivity.
The combination of these features suggests that 4-oxo-azaspiro[2.4]heptane will exhibit distinct reactivity and selectivity profiles compared to proline and its more common derivatives.
Caption: Structures of L-Proline and its Analogs.
Comparative Reactivity in the Asymmetric Aldol Reaction: A Data-Driven and Predictive Analysis
To provide a tangible comparison, we will focus on the well-established asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde. This reaction is a benchmark for evaluating the performance of proline-based organocatalysts.[7][10][11]
The Catalytic Cycle: An Enamine-Mediated Pathway
The proline-catalyzed aldol reaction proceeds through a well-defined catalytic cycle involving the formation of a nucleophilic enamine intermediate.
Caption: Proline-Catalyzed Aldol Reaction Cycle.
Performance Comparison of Proline Analogs
The following table summarizes the reported experimental data for L-proline and 4-hydroxy-L-proline in the model aldol reaction and provides a predicted performance for 4-oxo-azaspiro[2.4]heptane based on its structural characteristics.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 10 | Methanol/Water | 30 | 78 | 90:10 | 95 | [11] |
| 4-Hydroxy-L-proline | 30 | DMSO | 4 | 68 | 95:5 | 76 | [2] |
| 4-Oxo-Azaspiro[2.4]heptane (Predicted) | 10-30 | TBD | TBD | Moderate to High | Potentially high syn-selectivity | High | - |
Analysis and Predictions for 4-Oxo-Azaspiro[2.4]heptane:
-
Yield: The steric hindrance from the spiro-fused cyclopropane ring might slightly decrease the reaction rate compared to L-proline, potentially requiring longer reaction times or higher catalyst loading to achieve comparable yields.
-
Diastereoselectivity: The rigid spirocyclic framework and the stereoelectronic influence of the 4-oxo group are expected to impose significant conformational constraints on the enamine intermediate and the transition state. This could lead to a high degree of diastereoselectivity, potentially favoring the syn aldol adduct. The fixed ring pucker may block one face of the enamine more effectively than in the more flexible L-proline.
-
Enantioselectivity: The well-defined chiral environment created by the spirocyclic structure is anticipated to result in high enantioselectivity. The cyclopropane ring could act as a steric shield, directing the approach of the aldehyde to one face of the enamine.
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
This section provides a detailed, step-by-step methodology for the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde, catalyzed by a proline analog. This protocol can be adapted for the evaluation of 4-oxo-azaspiro[2.4]heptane.
Materials and Equipment
-
Proline analog (e.g., L-proline)
-
Cyclohexanone
-
p-Nitrobenzaldehyde
-
Solvent (e.g., Methanol/Water mixture or DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
Rotary evaporator
-
NMR spectrometer for determination of diastereomeric ratio
-
HPLC with a chiral stationary phase for determination of enantiomeric excess
Procedure[14]
-
Reaction Setup:
-
To a round-bottom flask, add the proline analog (e.g., 0.1 mmol, 10 mol%).
-
Add the chosen solvent system (e.g., 1.33 mL methanol and 0.33 mL water).
-
Add cyclohexanone (5.0 mmol, 5 equivalents) and stir the mixture for 10 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C using an ice bath).
-
Add p-nitrobenzaldehyde (1.0 mmol, 1 equivalent).
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at the chosen temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
-
Characterization:
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Caption: Experimental Workflow for the Aldol Reaction.
Conclusion and Future Outlook
While direct experimental data on the catalytic activity of 4-oxo-azaspiro[2.4]heptane is not yet available in the public domain, a thorough analysis of its structural features allows for informed predictions of its reactivity. The presence of the 4-oxo functionality and the spiro-fused cyclopropane ring are expected to impart unique steric and stereoelectronic properties, leading to potentially high levels of diastereoselectivity and enantioselectivity in organocatalytic reactions.
The experimental protocol provided in this guide offers a clear pathway for the empirical evaluation of 4-oxo-azaspiro[2.4]heptane and other novel proline analogs. Further research in this area will undoubtedly uncover new catalysts with enhanced performance and unique reactivity profiles, continuing the legacy of proline in the advancement of asymmetric synthesis.
References
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules. [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. [Link]
-
Proline-catalyzed aldol reactions. Wikipedia. [Link]
-
Design and Stereoselective Synthesis of ProM-2: A Spirocyclic Diproline Mimetic with Polyproline Type II (PPII) Helix Conformation. ResearchGate. [Link]
-
Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Organic Chemistry Portal. [Link]
-
An electronic effect on protein structure. PMC. [Link]
-
Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. ChemRxiv. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]
-
(1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one. MDPI. [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. PMC. [Link]
-
PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. University of Saskatchewan. [Link]
-
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. PMC. [Link]
-
Aromatic–Proline Interactions: Electronically Tunable CH/π Interactions. ResearchGate. [Link]
-
Organocatalytic Properties of 3,4-Dihydroxyprolines. MDPI. [Link]
-
Substituting the catalytic proline of 4-oxalocrotonate tautomerase with non-canonical analogues reveals a finely tuned catalytic system. PMC. [Link]
-
Heterogeneous organocatalysis: the proline case. PMC. [Link]
-
SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[12][10] HEPTANECARBOXYLATE DERIVATIVES. ResearchGate. [Link]
-
Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]
-
The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.. ResearchGate. [Link]
-
ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. LOCKSS. [Link]
-
New mechanistic studies on the proline-catalyzed aldol reaction. PMC. [Link]
-
PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]
-
L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. ResearchGate. [Link]
-
Exploring the Mechanisms of Proline-Catalyzed Reactions thorough. Longdom Publishing. [Link]
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
2.4. NMR spectroscopy. ResearchGate. [Link]
-
Catalytic role of the amino-terminal proline in 4-oxalocrotonate tautomerase: Affinity labeling and heteronuclear NMR studies. Johns Hopkins University. [Link]
-
Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Preprints.org. [Link]
-
A Novel Biopolymer-based Nanomagnetic Catalyst for the Synthesis of 4H-pyran and Tetrahydro-4H-chromene Derivatives. SciELO. [Link]
Sources
- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
A Comparative Crystallographic Guide to (S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane and Related Spirocyclic Scaffolds
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern drug discovery, the conformational rigidity and three-dimensional complexity of spirocyclic scaffolds have positioned them as privileged structures for modulating biological targets. The (S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane core, in particular, represents a fascinating convergence of a strained cyclopropane ring and a chiral lactam, offering a unique vector for substituent placement. A definitive understanding of its solid-state conformation through X-ray crystallography is paramount for structure-based drug design.
While a public crystal structure for (S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane is not currently available in open-access databases, this guide provides a robust, field-proven protocol for obtaining single crystals and offers a comparative analysis with structurally related spirocyclic systems. This approach allows us to anticipate the key crystallographic features of the target molecule and provides a practical framework for researchers in the field.
Part 1: Experimental Protocol for Single Crystal Growth and X-ray Diffraction
The following protocol is a self-validating system designed to maximize the probability of obtaining diffraction-quality single crystals of novel spirocyclic compounds like our target molecule. The causality behind each step is explained to provide a deeper understanding of the crystallization process.
Material Purity and Preparation
Rationale: The presence of even minor impurities can significantly inhibit crystal nucleation or introduce disorder into the crystal lattice. Therefore, the starting material must be of the highest possible purity.
Protocol:
-
Purify the synthesized (S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane using column chromatography followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve >99% purity as determined by HPLC and NMR.
-
Thoroughly dry the purified compound under a high vacuum for at least 24 hours to remove any residual solvents.
Crystallization Screening
Rationale: The selection of an appropriate solvent or solvent mixture is the most critical variable in crystallization. A systematic screen of various solvents with differing polarities and vapor pressures is essential.
Protocol:
-
Prepare a stock solution of the compound in a volatile solvent in which it is readily soluble (e.g., dichloromethane or acetone).
-
In a series of small, clean vials, place a small amount of the stock solution.
-
To each vial, add a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexanes, pentane, or diethyl ether). The goal is to create a supersaturated solution from which the compound will slowly precipitate.
-
Seal the vials and allow them to stand undisturbed at room temperature. Observe for crystal growth over several days to weeks.
-
Alternative Method (Vapor Diffusion): Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., ethyl acetate). Place this solution in an open vial inside a larger, sealed chamber containing a more volatile anti-solvent (e.g., hexanes). The vapor of the anti-solvent will slowly diffuse into the primary solvent, inducing crystallization.
Crystal Mounting and Data Collection
Rationale: Proper crystal selection and mounting are crucial for obtaining high-quality diffraction data. The crystal should be a single, well-formed block with no visible cracks or defects.
Protocol:
-
Under a microscope, select a suitable single crystal and mount it on a cryoloop.
-
Flash-cool the crystal in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
Collect diffraction data using a modern single-crystal X-ray diffractometer, typically with a copper or molybdenum X-ray source.
Part 2: Comparative Structural Analysis with Related Spirocyclic Systems
In the absence of a specific crystal structure for our target, we can infer its likely conformational and geometric parameters by examining published structures of related spiro[2.4]heptane systems.
Comparator Molecules
We have selected two representative spirocyclic compounds from the Cambridge Structural Database (CSD) for comparison:
-
Comparator A: A spiro[2.4]heptane-4,6-dione derivative.
-
Comparator B: A spiro[cyclopropane-1,3'-indoline]-2'-one derivative.
Tabulated Crystallographic Data
The table below summarizes key crystallographic parameters for our comparator molecules. These values provide a baseline for what can be expected for (S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane.
| Parameter | Comparator A (spiro[2.4]heptane-4,6-dione deriv.) | Comparator B (spiro[cyclopropane-1,3'-indoline]-2'-one deriv.) | Expected for Target Compound |
| Crystal System | Monoclinic | Orthorhombic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ | Chiral space group (e.g., P2₁, P2₁2₁2₁) due to the (S)-chirality |
| Key Bond Lengths (Å) | C-C (cyclopropane): ~1.51 | C-C (cyclopropane): ~1.52 | C-C (cyclopropane): 1.50-1.55 Å; C=O (lactam): ~1.22 Å; C-N (lactam): ~1.35 Å |
| Key Bond Angles (°) | C-C-C (cyclopropane): ~60 | C-C-C (cyclopropane): ~60 | C-C-C (cyclopropane): ~60°; Angles within the five-membered lactam ring will show some strain. |
| Ring Conformation | The five-membered ring adopts an envelope conformation. | The five-membered ring is nearly planar. | The five-membered lactam ring is expected to be nearly planar or adopt a slight envelope conformation. |
Visualization of Molecular Structures
The following diagrams illustrate the core scaffolds of our comparator molecules, providing a visual reference for the subsequent discussion.
Caption: Core scaffold of Comparator A.
The Alchemist's Choice: A Comparative Guide to Oxidation Reagents for Azaspiroheptane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The azaspiroheptane motif, a compact and three-dimensional scaffold, has garnered significant attention in medicinal chemistry for its ability to impart favorable physicochemical properties to drug candidates. A crucial step in many synthetic routes towards functionalized azaspiroheptanes is the oxidation of a secondary alcohol to a ketone. The choice of oxidant for this transformation is paramount, directly impacting yield, purity, scalability, and the integrity of other functional groups within the molecule. This guide provides a comprehensive, data-driven comparison of three widely used oxidation reagents—Dess-Martin Periodinane (DMP), Swern Oxidation, and Tetrapropylammonium Perruthenate (TPAP)—for the synthesis of an N-protected 2-azaspiro[3.3]heptan-6-one, a key intermediate for further elaboration.
The Strategic Importance of Oxidant Selection
The oxidation of a secondary alcohol to a ketone within an azaspiroheptane framework is more than a simple functional group transformation. The inherent strain of the spirocyclic system and the presence of a protected nitrogen atom demand a reagent that is both efficient and mild. An ideal oxidant should offer high yields, straightforward purification, and compatibility with common protecting groups, such as the tert-butyloxycarbonyl (Boc) group. The selection process involves a trade-off between reactivity, selectivity, operational complexity, and safety. This guide aims to illuminate these trade-offs, empowering the synthetic chemist to make an informed decision based on the specific requirements of their project.
Comparative Analysis of Oxidation Reagents
The following sections delve into the performance of Dess-Martin Periodinane, Swern Oxidation, and TPAP for the oxidation of N-Boc-2-azaspiro[3.3]heptan-6-ol to N-Boc-2-azaspiro[3.3]heptan-6-one.
Dess-Martin Periodinane (DMP) Oxidation
Dess-Martin periodinane is a hypervalent iodine reagent renowned for its mildness and broad functional group tolerance.[1][2][3] It operates at room temperature and typically provides clean and high-yielding oxidations.[4]
Mechanism of Action: The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the hypervalent iodine center. Subsequent intramolecular deprotonation by the displaced acetate ion facilitates the collapse of the intermediate to form the ketone, acetic acid, and a reduced iodine species.[3][5]
Performance: In the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, DMP has been reported to provide a "good yield".[6] Literature precedents for similar secondary alcohol oxidations often report yields in the range of 90-95%.[7]
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered base like triethylamine.[8][9] It is a powerful and widely used method known for its high yields and compatibility with a vast array of functional groups.[10]
Mechanism of Action: The reaction begins with the formation of a chlorodimethylsulfonium salt from DMSO and oxalyl chloride. The alcohol then adds to this electrophilic sulfur species, forming an alkoxysulfonium salt. A base, typically triethylamine, deprotonates the carbon alpha to the oxygen, leading to the formation of a sulfur ylide which collapses via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[8][11]
Performance: The Swern oxidation of a similar azaspiro[3.3]heptane precursor has been reported to yield the corresponding aldehyde in 83% isolated yield.[12] This high efficiency is a hallmark of the Swern oxidation.
Tetrapropylammonium Perruthenate (TPAP) Oxidation
TPAP is a mild and selective catalytic oxidant.[13] Used in conjunction with a co-oxidant, typically N-methylmorpholine N-oxide (NMO), it efficiently converts primary and secondary alcohols to aldehydes and ketones, respectively.[14][15]
Mechanism of Action: The catalytic cycle involves the oxidation of the alcohol by the Ru(VII) species of TPAP, which is reduced to Ru(V). The co-oxidant, NMO, then re-oxidizes the ruthenium species back to its active Ru(VII) state, allowing for a catalytic turnover.[14][16][17]
Quantitative Data Summary
| Oxidation Reagent | Typical Yield | Reaction Temperature | Key Advantages | Key Disadvantages |
| Dess-Martin Periodinane (DMP) | Good to Excellent (~90-95%) | Room Temperature | Mild conditions, simple work-up, high chemoselectivity.[1][18] | Potentially explosive, high cost, generates stoichiometric iodine waste.[4][19] |
| Swern Oxidation | Excellent (~83-95%) | -78 °C to Room Temp | High yields, broad functional group tolerance, inexpensive reagents.[20][21] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide, sensitive to moisture.[20][22] |
| Tetrapropylammonium Perruthenate (TPAP) | Excellent (expected >90%) | Room Temperature | Catalytic, very mild, high chemoselectivity.[13][15] | High cost of ruthenium, requires a co-oxidant.[14] |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Materials:
-
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous DCM (0.1 M) at room temperature is added Dess-Martin periodinane (1.2 eq) in one portion.
-
The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 1-2 hours).
-
Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
The mixture is stirred vigorously for 15 minutes until the layers are clear.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, then brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[6]
Protocol 2: Swern Oxidation of tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
-
Triethylamine (TEA)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) is cooled to -78 °C (dry ice/acetone bath).
-
A solution of anhydrous DMSO (2.2 eq) in anhydrous DCM is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
A solution of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous DCM is added dropwise, and the reaction is stirred for 1 hour at -78 °C.
-
Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is stirred for 30 minutes at -78 °C, then allowed to warm to room temperature.
-
The reaction is quenched with water, and the layers are separated.
-
The aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.[8][20]
Protocol 3: TPAP Oxidation of tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Materials:
-
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
-
N-Methylmorpholine N-oxide (NMO)
-
Tetrapropylammonium perruthenate (TPAP)
-
4 Å Molecular sieves, powdered
-
Dichloromethane (DCM), anhydrous
-
Silica gel
Procedure:
-
To a stirred suspension of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq), NMO (1.5 eq), and powdered 4 Å molecular sieves in anhydrous DCM (0.1 M) at room temperature is added TPAP (0.05 eq) in one portion.
-
The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with DCM or ethyl acetate.
-
The filtrate is concentrated under reduced pressure to afford the crude product, which can be further purified by flash column chromatography if necessary.[13]
Visualization of Mechanisms and Workflows
Caption: Comparative Mechanisms of DMP, Swern, and TPAP Oxidations.
Caption: Comparative Experimental Workflows for Azaspiroheptanone Synthesis.
Conclusion and Recommendations
The choice of oxidation reagent for the synthesis of azaspiroheptanones is a critical decision that balances efficiency, practicality, and cost.
-
Dess-Martin Periodinane (DMP) is an excellent choice for small-scale syntheses where mild conditions and a simple work-up are paramount. Its high cost and potential explosive nature may limit its scalability.[4][19]
-
Swern Oxidation offers a cost-effective and high-yielding alternative, particularly for larger-scale preparations.[20][21] However, the requirement for cryogenic temperatures and the generation of a malodorous byproduct necessitate specialized equipment and careful handling.[20]
-
Tetrapropylammonium Perruthenate (TPAP) represents a modern, catalytic approach that combines mild reaction conditions with high selectivity.[13] While the initial investment in the ruthenium catalyst is high, its catalytic nature makes it an attractive option for sustainable and scalable processes.[14]
Ultimately, the optimal reagent will depend on the specific constraints and priorities of the research program. For rapid, small-scale explorations, DMP is often the reagent of choice. For cost-effective, larger-scale campaigns where the necessary infrastructure is in place, the Swern oxidation is a robust and reliable option. For processes where mildness, selectivity, and catalytic turnover are the primary drivers, TPAP presents a compelling and elegant solution.
References
- Swern, D.; Omura, K. A new and selective oxidation of alcohols. J. Am. Chem. Soc.1978, 100, 5203–5205.
- Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer Science & Business Media, 2007.
- Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48, 4155–4156.
-
Wikipedia. Swern oxidation. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
- Ley, S. V.; Norman, J.; Griffith, W. P.; Marsden, S. P. Tetrapropylammonium perruthenate, Pr4N+RuO4-, TPAP: a catalytic oxidant for organic synthesis. Synthesis1994, 639–666.
-
Chemistry Steps. Swern Oxidation. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]
- Pope, S. J. A.; et al. Elucidating the mechanism of the Ley–Griffith (TPAP)
-
ACS. TPAP/NMO (tetrapropylammonium perruthenate). [Link]
- Pope, S. J. A.; et al. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation. Dalton Trans., 2018, 47, 1344-1350.
- Lee, A. T.; et al.
-
YouTube. Dess-Martin-Periodinane oxidation. [Link]
-
WordPress. Dess Martin Periodate. [Link]
-
Harvard University. 14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. [Link]
-
Chemistry Stack Exchange. Dess–Martin oxidation work up. [Link]
- Synlett. Tetra-n-propyl Ammonium Perruthenate (TPAP) – An Efficient and Selective Reagent for Oxidation Reactions. Synlett2001, 2001(S1), 1-3.
-
YouTube. Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24). [Link]
-
Chemistry Stack Exchange. What are the practical differences between the various DMSO oxidations (Swern, etc.)?. [Link]
-
Wikipedia. Dess–Martin periodinane. [Link]
-
gChem. Swern Oxidation. [Link]
-
WordPress. RuCl3/Tetrapropylammonium perruthenate (TPAP) Plus Co-oxidants. [Link]
-
Organic Chemistry Portal. TPAP-Catalyzed Direct Oxidation of Primary Alcohols to Carboxylic Acids through Stabilized Aldehyde Hydrates. [Link]
- Thieme. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis2003, 2003(13), 2051-2055.
- French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry2023, 11(2), 30-41.
-
Common Organic Chemistry. Dess-Martin Periodinane (DMP). [Link]
-
SynArchive. Swern Oxidation. [Link]
- Organic Letters. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- Organic Process Research & Development. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Org. Process Res. Dev.2023, 27(8), 1535-1541.
Sources
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 10. gchemglobal.com [gchemglobal.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. uwindsor.ca [uwindsor.ca]
- 14. TPAP/NMO (tetrapropylammonium perruthenate) - Wordpress [reagents.acsgcipr.org]
- 15. RuCl3/Tetrapropylammonium perruthenate (TPAP) Plus Co-oxidants - Wordpress [reagents.acsgcipr.org]
- 16. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 19. Dess Martin Periodate - Wordpress [reagents.acsgcipr.org]
- 20. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 21. benchchem.com [benchchem.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
(S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane proper disposal procedures
This guide outlines the technical safety and disposal protocols for (S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane , a specialized pharmaceutical intermediate likely used in the synthesis of HCV NS5A inhibitors (e.g., Ledipasvir).
Emergency Safety Summary
-
GHS Classification: WARNING .[1] Irritant (Skin/Eye/Respiratory).[1]
-
Critical Hazard: Gas Evolution . The Boc and Cbz protecting groups are acid-labile. Contact with strong acids releases isobutylene and CO₂ gas, causing rapid pressurization of waste containers.
-
Immediate Action (Spill): Isolate area. Wear nitrile gloves and N95/P100 respirator. Sweep up solids (avoid dust) or absorb solutions with vermiculite. Do not use acidic absorbents.
Chemical Profile & Hazard Analysis
To dispose of this compound safely, one must understand its structural reactivity. It is not merely "organic waste"; it is a latent gas generator .
| Feature | Structural Component | Disposal Implication |
| Core | 5-azaspiro[2.4]heptane | High Ring Strain . The spiro-cyclopropane ring stores significant potential energy. Complete combustion (incineration) is required to prevent formation of toxic reactive metabolites. |
| Protecting Group 1 | Boc (tert-Butyloxycarbonyl) | Acid Sensitive .[2] Hydrolyzes in low pH to form isobutylene gas and CO₂. Explosion Hazard in sealed waste bottles if mixed with acids. |
| Protecting Group 2 | Cbz (Carboxybenzyl) | Thermal/Acid Sensitive .[2] Decomposes to benzyl carbocations or toluene. Requires high-temperature incineration (>850°C) for complete destruction. |
| Functionality | 4-oxo (Lactam/Amide) | Stable under neutral conditions. Low acute toxicity but potential aquatic toxin. |
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound or Precipitate)
Directive: Do not dissolve. Dispose of as solid hazardous waste.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during compaction.
-
Segregation:
-
MUST be segregated from Oxidizers (Nitrates, Peroxides).
-
MUST be segregated from Acids (HCl, H₂SO₄, TFA).
-
-
Packaging:
-
Place the substance in a primary sealable bag (polyethylene).
-
Place the bag inside the HDPE jar.
-
Fill void space with an inert absorbent (vermiculite) to prevent movement.
-
-
Labeling:
-
Chemical Name: (S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane.
-
Hazard Tags: "Irritant," "Organic Solid."
-
Special Note: Write "NO ACIDS - GAS EVOLUTION HAZARD" prominently on the label.
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Directive: Segregate based on solvent and pH.
-
pH Check (CRITICAL):
-
Before bottling, check the pH of the solution.
-
If Acidic (pH < 5): You must neutralize the solution with Saturated Sodium Bicarbonate (NaHCO₃) in an open beaker until gas evolution ceases.
-
Reasoning: If you bottle an acidic solution of this Boc-protected compound, it will slowly generate gas, pressurizing the drum/bottle until it bursts.
-
-
Solvent Classification:
-
Non-Halogenated: If dissolved in EtOAc, Hexanes, THF, or Methanol.
-
Halogenated: If dissolved in DCM (Dichloromethane) or Chloroform.
-
-
Container: Standard solvent waste carboy (safety-vented cap recommended).
Disposal Logic & Decision Tree
The following workflow illustrates the decision process to ensure safety and regulatory compliance.
Figure 1: Disposal decision matrix prioritizing pH neutralization to prevent container pressurization.
Regulatory & Logistics
Waste Codes (RCRA/EPA)
While this specific intermediate may not have a unique "U" or "P" list code, it defaults to the following based on characteristics:
-
D001 (Ignitable): If the solid is wetted with flammable solvents.
-
ORC (Other Regulated Chemical): Standard classification for non-listed pharmaceutical intermediates.
Destruction Method
-
Required: Rotary Kiln Incineration .
-
Conditions: >850°C with 2-second residence time.
-
Why: This method ensures the complete opening of the spiro-cyclopropane ring and thermal oxidation of the nitrogenous core into N₂/NOx (scrubbed) and CO₂, preventing the release of active pharmaceutical ingredients into the environment.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39871141, (6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid. Retrieved from [Link]
-
Master Organic Chemistry (2018). Protecting Groups for Amines: Carbamates (Boc, Cbz). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations and Waste Codes. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
